AZD-4769
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD4769; AZD-4769; AZD 4769. |
Origin of Product |
United States |
Foundational & Exploratory
AZD-4769: A Technical Deep Dive into a Novel EGFR Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-4769 is an investigational selective antagonist of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. Overexpression, activating mutations, and aberrant signaling of EGFR are implicated in the pathogenesis and progression of various solid tumors. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies employed in its evaluation.
Core Mechanism of Action: EGFR Antagonism
This compound is a small molecule inhibitor that competitively binds to the ATP-binding site within the intracellular kinase domain of EGFR. This reversible inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.
Signaling Pathway
The primary mechanism of action of this compound involves the direct inhibition of EGFR kinase activity. Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic tail. These phosphorylated residues serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. This compound, by blocking the initial phosphorylation step, effectively abrogates these signaling cascades.
The key signaling pathways inhibited by this compound include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: This pathway plays a critical role in promoting cell survival, growth, and proliferation while inhibiting apoptosis.
-
STAT Pathway: Signal Transducers and Activators of Transcription (STATs) are transcription factors that, upon activation by EGFR, translocate to the nucleus and regulate the expression of genes involved in cell growth and survival.
The Elusive History of AZD-4769: A Case of Discontinued Development and Data Obscurity
Despite initial promise as a therapeutic agent, the development of AZD-4769, an epidermal growth factor receptor (EGFR) antagonist, was discontinued by AstraZeneca. An in-depth review of publicly available scientific literature and clinical trial registries reveals a notable absence of detailed data regarding its discovery, preclinical development, and the ultimate rationale for its cessation. This lack of information precludes the construction of a comprehensive technical guide as originally requested.
This compound was identified as an EGFR antagonist developed for the treatment of neoplasms.[1] However, its progression through the drug development pipeline was halted, a common fate for many investigational compounds. The precise reasons for the discontinuation of this compound are not documented in accessible publications or company disclosures. Often, such decisions are multifactorial, stemming from issues with efficacy, safety, pharmacokinetics, or a strategic shift in research and development focus.
A significant challenge in elucidating the history of this compound is the conflicting information regarding its mechanism of action. While primarily listed as an EGFR antagonist, some chemical suppliers have cataloged a compound with the same designation (and its synonym, L-674,573) as a leukotriene biosynthesis inhibitor. This discrepancy complicates targeted data retrieval and suggests a potential misattribution in public databases.
The EGFR signaling pathway, the intended target of this compound, is a well-established driver of cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The development of EGFR inhibitors, such as gefitinib and erlotinib, represented a major advancement in targeted cancer therapy.
Below is a generalized representation of the EGFR signaling cascade, which this compound would have been designed to inhibit.
References
Unraveling the Molecular Interactions of AZD-4769: A Technical Guide to its Binding Affinity and Kinetics
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity and kinetics of AZD-4769, a potent antagonist of the 5-lipoxygenase-activating protein (FLAP). The following sections detail the quantitative binding parameters, the experimental methodologies utilized for their determination, and a visual representation of the associated signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of inflammation, respiratory diseases, and targeted therapeutic development.
Core Data Summary: Binding Affinity of this compound Precursor to FLAP
This compound, also known as L-674,573, demonstrates high-affinity binding to the 5-lipoxygenase-activating protein (FLAP). The binding affinity of a close structural analog was determined through competitive radioligand binding assays, revealing a potent interaction with its molecular target. The key quantitative data are summarized in the table below.
| Compound | Target | Assay Type | Radioligand | Ki (nM) |
| L-674,573 Analog | 5-Lipoxygenase-Activating Protein (FLAP) | Competitive Radioligand Binding | [125I]L-691,831 | 1.9 |
Experimental Protocols
The determination of the binding affinity of the this compound precursor was achieved through a meticulously designed competitive radioligand binding assay. The following protocol outlines the key steps involved in this characterization.
Competitive Radioligand Binding Assay for FLAP
1. Membrane Preparation:
-
Human polymorphonuclear leukocytes (PMNL) were used as the source of FLAP.
-
Cells were homogenized in a buffer solution (e.g., 10 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 0.25 M sucrose).
-
The homogenate was centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells.
-
The resulting supernatant was then ultracentrifuged (e.g., at 100,000 x g) to pellet the cell membranes.
-
The membrane pellet was washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The assay was performed in a final volume containing a fixed concentration of the radioligand, [125I]L-691,831, and varying concentrations of the unlabeled competitor compound (this compound analog).
-
The reaction mixture included the prepared cell membranes in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Non-specific binding was determined in the presence of a high concentration of a potent, structurally distinct FLAP inhibitor.
-
The reaction was incubated at a controlled temperature (e.g., 4°C) for a sufficient duration to reach equilibrium.
3. Separation and Detection:
-
Following incubation, the bound and free radioligand were separated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
The filters were washed with ice-cold assay buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters, representing the bound radioligand, was quantified using a gamma counter.
4. Data Analysis:
-
The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the leukotriene biosynthesis pathway, which is the target of this compound, and the general workflow of the competitive binding assay used to determine its affinity.
Caption: Leukotriene biosynthesis pathway and the inhibitory action of this compound on FLAP.
Caption: General workflow for the competitive radioligand binding assay.
The Structure-Activity Relationship of AZD-4769: An Inquiry into a Discontinued Leukotriene Biosynthesis Inhibitor
Despite a comprehensive search of scientific literature and public databases, detailed structure-activity relationship (SAR) studies, quantitative data, and specific experimental protocols for AZD-4769 are not publicly available. This in-depth technical guide consolidates the limited available information and provides context based on related compounds within the same therapeutic class.
This compound, also known as L-674,573, was investigated as a leukotriene biosynthesis inhibitor. The research and development of this compound have been discontinued. Leukotrienes are pro-inflammatory mediators derived from arachidonic acid, and their inhibition has been a therapeutic strategy for inflammatory diseases such as asthma.
Mechanism of Action: Targeting the 5-Lipoxygenase Pathway
Available information suggests that this compound, like other leukotriene biosynthesis inhibitors from its era, likely targets the 5-lipoxygenase (5-LO) pathway. This pathway is responsible for the conversion of arachidonic acid into leukotrienes. A key protein in this process is the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein essential for the activation of 5-LO. Many indole-based leukotriene biosynthesis inhibitors developed by Merck, a class of compounds to which this compound is related, function by binding to FLAP. This interaction prevents the translocation of 5-LO to the nuclear membrane, a critical step for its enzymatic activity.
Below is a generalized representation of the leukotriene biosynthesis pathway and the likely point of intervention for a FLAP inhibitor like this compound.
Caption: Generalized 5-Lipoxygenase pathway and the inhibitory action of FLAP inhibitors.
Structure-Activity Relationship Context from Related Compounds
While specific SAR data for this compound is unavailable, studies on related indole-based FLAP inhibitors, such as MK-886, provide insights into the structural requirements for activity in this class of compounds. Key structural features that were often explored in the SAR of these inhibitors include:
-
The Indole Core: The indole scaffold serves as a crucial anchor for binding to FLAP. Modifications to the indole ring, such as substitutions at various positions, were likely investigated to optimize potency and pharmacokinetic properties.
-
The N-1 Substituent: The substituent at the N-1 position of the indole ring is a critical determinant of activity. In many potent FLAP inhibitors, this position is occupied by a substituted benzyl group. The nature and position of substituents on this aromatic ring significantly influence binding affinity.
-
The Side Chain at C-2 or C-3: A side chain, often containing a carboxylic acid or a bioisostere, is typically present at either the C-2 or C-3 position of the indole. This acidic moiety is believed to interact with a key residue within the FLAP binding pocket. The length and composition of this side chain are important for optimizing activity.
The logical workflow for a typical SAR study in drug discovery, which would have been applied to the development of this compound, is outlined below.
Caption: A typical iterative workflow for structure-activity relationship (SAR) studies.
Experimental Protocols: A General Overview
Although specific protocols for this compound are not available, the evaluation of leukotriene biosynthesis inhibitors generally involves a standard set of assays.
FLAP Binding Assay
A common method to determine the affinity of a compound for FLAP is a competitive radioligand binding assay. This typically involves:
-
Preparation of cell membranes: Membranes are prepared from cells that express FLAP, such as human neutrophils or a recombinant cell line.
-
Radioligand: A radiolabeled FLAP inhibitor with high affinity, such as [³H]MK-886, is used.
-
Competition: The cell membranes and radioligand are incubated with varying concentrations of the test compound (e.g., this compound).
-
Detection: The amount of bound radioligand is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined.
Cellular Assay for Leukotriene Biosynthesis
To assess the functional activity of the inhibitor in a cellular context, a whole-cell assay is employed:
-
Cell type: Human polymorphonuclear leukocytes (PMNLs) or other relevant inflammatory cells are used.
-
Stimulation: The cells are stimulated with a calcium ionophore (e.g., A23187) to activate the 5-LO pathway.
-
Inhibition: The cells are pre-incubated with the test compound before stimulation.
-
Quantification: The amount of leukotrienes (e.g., LTB₄) produced is measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC). The IC₅₀ value for the inhibition of leukotriene synthesis is then calculated.
Conclusion
While the specific structure-activity relationship for this compound remains proprietary or unpublished, its classification as a leukotriene biosynthesis inhibitor places it within a well-studied class of compounds. The likely mechanism of action is through the inhibition of FLAP, a key protein in the 5-lipoxygenase pathway. The general principles of SAR for indole-based FLAP inhibitors would have guided the design and optimization of this compound, focusing on modifications to the indole core, the N-1 substituent, and the acidic side chain. The discontinuation of its development suggests that it did not meet the required efficacy, safety, or pharmacokinetic profiles for further progression. Without access to the specific data, a more detailed analysis is not possible.
No Publicly Available Data on the Effects of AZD-4769 on Inflammatory Pathways
A comprehensive review of scientific literature and clinical trial data reveals a significant absence of information regarding the effects of the experimental drug AZD-4769 on inflammatory pathways. As a result, it is not possible to provide an in-depth technical guide, quantitative data, or detailed experimental protocols as requested.
This compound is identified in available records as an antagonist of the Epidermal Growth Factor Receptor (EGFR), a target primarily associated with the development of neoplasms.[1] The development of this compound by AstraZeneca has been discontinued, and there are no published preclinical or clinical studies that investigate its mechanism of action or effects on immunological or inflammatory processes.
While the EGFR signaling pathway itself has been implicated in inflammatory responses in various tissues, such as the kidneys, there is no specific research linking this compound to this aspect of EGFR biology.[2][3][4][5] The available documentation does not contain any data on the modulation of inflammatory cytokines, signaling molecules (such as NF-κB, STATs, or MAP kinases), or immune cell function by this compound.
Without any foundational data, the creation of the requested technical guide, including structured data tables, detailed experimental methodologies, and signaling pathway diagrams, cannot be fulfilled. The core requirements of the request are contingent on the existence of such scientific evidence, which, in the case of this compound and its relation to inflammation, is not in the public domain.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Role of Epidermal Growth Factor Receptor (EGFR) and Its Ligands in Kidney Inflammation and Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Epidermal Growth Factor Receptor (EGFR) and Its Ligands in Kidney Inflammation and Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Characterization of a Novel EGFR Antagonist in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-4769 was identified as a discontinued epidermal growth factor receptor (EGFR) antagonist developed by AstraZeneca. Due to its discontinued status, specific public data and established experimental protocols for this compound are unavailable.
This document provides a comprehensive set of general protocols and application notes for the initial characterization of a novel or uncharacterized EGFR antagonist in a cell culture setting. The methodologies outlined below are based on standard practices for evaluating EGFR inhibitors and can be adapted for compounds with a similar mechanism of action.
Mechanism of Action: EGFR Signaling Pathway
Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. EGFR antagonists are designed to block this signaling.
Caption: EGFR signaling pathway and the inhibitory action of an antagonist.
Experimental Protocols
Cell Line Selection and Culture
The choice of cell lines is critical for evaluating an EGFR antagonist. It is recommended to use a panel of cell lines with varying EGFR status.
Table 1: Recommended Cell Lines for EGFR Antagonist Testing
| Cell Line | Cancer Type | EGFR Status | Key Characteristics |
| A431 | Epidermoid Carcinoma | Wild-type, Overexpressed | High EGFR expression, sensitive to EGFR inhibition. |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion (Activating) | Highly dependent on EGFR signaling for survival. |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R and T790M Mutations | T790M confers resistance to first-generation EGFR inhibitors. |
| MCF-7 | Breast Cancer | Low/Normal EGFR Expression | Can be used as a negative control. |
General Cell Culture Protocol:
-
Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency. For adherent cells, use Trypsin-EDTA to detach them.
Cell Viability/Proliferation Assay (MTT Assay)
This assay determines the concentration-dependent effect of the EGFR antagonist on cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the EGFR antagonist in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the antagonist that inhibits 50% of cell growth).
Western Blot Analysis for Downstream Signaling Inhibition
This experiment confirms that the antagonist inhibits the EGFR signaling pathway.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight.
-
Pre-treatment: Pre-treat the cells with the EGFR antagonist at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 2 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. Use a loading control like GAPDH or β-actin.
-
Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the bands.
Data Presentation
Table 2: Example IC50 Values for a Hypothetical EGFR Antagonist
| Cell Line | EGFR Status | IC50 (nM) |
| A431 | Wild-type, Overexpressed | 50 |
| HCC827 | Exon 19 Deletion | 15 |
| NCI-H1975 | L858R + T790M | >1000 |
| MCF-7 | Low/Normal Expression | >5000 |
Experimental Workflow Visualization
Caption: General experimental workflow for characterizing an EGFR antagonist.
Application Notes and Protocols for the Evaluation of Novel Compounds in Animal Models of Inflammation
Disclaimer: Information regarding the specific use of AZD-4769 in animal models of inflammation is not available in the public domain. This compound has been primarily identified as an epidermal growth factor receptor (EGFR) antagonist investigated for applications in oncology.[1] The following application notes and protocols are provided as a general framework for evaluating a hypothetical novel anti-inflammatory compound, referred to herein as "Compound X," in relevant animal models. These protocols are based on established methodologies in preclinical inflammation research.
Introduction
Inflammation is a complex biological response to harmful stimuli and is a hallmark of numerous acute and chronic diseases.[2][3][4] The evaluation of novel therapeutic agents for their anti-inflammatory potential is a critical component of drug discovery and development. In vivo animal models remain essential for assessing the efficacy, safety, and mechanism of action of such compounds.[2] This document outlines protocols for utilizing various animal models to characterize the anti-inflammatory properties of a test compound.
Signaling Pathways in Inflammation
Inflammation is mediated by a complex network of signaling pathways. A simplified representation of a generic inflammatory signaling cascade is depicted below. The activation of cell surface receptors by inflammatory stimuli can trigger intracellular signaling cascades, leading to the production of pro-inflammatory mediators.
Caption: A diagram of a simplified inflammatory signaling pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory efficacy of a test compound in an animal model.
Caption: A flowchart of a typical in vivo anti-inflammatory study.
Animal Models of Acute Inflammation
Acute inflammation is characterized by a rapid onset and the classic signs of inflammation, such as redness, swelling, heat, and pain.[2]
Carrageenan-Induced Paw Edema in Rodents
This is a widely used model to assess the anti-edematous effect of a compound.
Protocol:
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Dosing:
-
Vehicle group: Receives the vehicle (e.g., saline, DMSO).
-
Compound X groups: Receive varying doses of Compound X.
-
Positive control group: Receives a standard anti-inflammatory drug (e.g., Indomethacin).
-
-
Administration: Test compounds are typically administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Animal Models of Chronic Inflammation
Chronic inflammation is a prolonged inflammatory response that involves tissue destruction and repair processes.[2]
Adjuvant-Induced Arthritis in Rats
This model shares several pathological features with human rheumatoid arthritis.
Protocol:
-
Animals: Male Lewis or Wistar rats are typically used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) into the sub-plantar region of the right hind paw.
-
Dosing: Dosing with Compound X, vehicle, or a positive control (e.g., Methotrexate) usually commences on the day of adjuvant injection and continues daily for a specified period (e.g., 21 days).
-
Assessment of Arthritis:
-
Paw Volume: Measured periodically using a plethysmometer.
-
Arthritic Score: Clinical severity is scored based on erythema, swelling, and joint deformity.
-
Body Weight: Monitored regularly.
-
-
Terminal Analysis: At the end of the study, blood samples are collected for analysis of inflammatory markers (e.g., cytokines, C-reactive protein). Histopathological examination of the joints is also performed.
Data Presentation
Quantitative data from these studies should be summarized for clear comparison.
Table 1: Effect of Compound X on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle | - | 1.5 ± 0.1 | - |
| Compound X | 10 | 1.1 ± 0.08* | 26.7 |
| Compound X | 30 | 0.8 ± 0.06 | 46.7 |
| Indomethacin | 10 | 0.7 ± 0.05 | 53.3 |
*p < 0.05, **p < 0.01 compared to vehicle control.
Table 2: Effect of Compound X on Adjuvant-Induced Arthritis in Rats
| Treatment Group | Dose (mg/kg/day) | Arthritic Score (Day 21, Mean ± SEM) | Paw Volume (mL, Day 21, Mean ± SEM) |
| Vehicle | - | 3.5 ± 0.3 | 2.8 ± 0.2 |
| Compound X | 5 | 2.4 ± 0.2 | 2.1 ± 0.1 |
| Compound X | 15 | 1.6 ± 0.1 | 1.5 ± 0.1 |
| Methotrexate | 0.5 | 1.2 ± 0.1 | 1.3 ± 0.1 |
*p < 0.05, **p < 0.01 compared to vehicle control.
Conclusion
The described protocols provide a foundational approach for the in vivo evaluation of a novel compound's anti-inflammatory properties. The selection of the appropriate animal model and endpoints is crucial for obtaining meaningful and translatable data for drug development. While specific protocols for this compound in inflammation are not available, these general methodologies can be adapted to investigate any new chemical entity with potential anti-inflammatory activity.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ijpras.com [ijpras.com]
- 3. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Research of AZD-4769
Disclaimer: AZD-4769 is a discontinued investigational drug with limited publicly available data. The following application notes and protocols are based on the reported potential mechanisms of action of this compound and publicly available data for other compounds with similar targets. These protocols should be considered as representative examples and would require significant optimization for any specific in vivo study.
Introduction
This compound has been identified as an investigational compound with a dual mechanism of action, targeting both the Epidermal Growth Factor Receptor (EGFR) and the leukotriene biosynthesis pathway. This dual targeting suggests potential therapeutic applications in oncology, where both pathways can play significant roles in tumor growth, survival, and the tumor microenvironment.[1][2][3][4][5] EGFR is a well-established driver of cell proliferation and survival in many cancers.[3][4][6][7] The leukotriene pathway is involved in inflammation, which is increasingly recognized as a key component of the tumor microenvironment, contributing to cancer progression.[1][2][5]
These application notes provide a framework for researchers and drug development professionals to design and conduct in vivo studies to investigate the efficacy and pharmacodynamics of compounds with similar dual-targeting profiles.
Potential Signaling Pathways
Understanding the signaling pathways potentially modulated by this compound is crucial for designing pharmacodynamic readouts and interpreting in vivo study results.
EGFR Signaling Pathway
EGFR activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to regulating cell proliferation, survival, and metastasis.[3][4][6][8]
Leukotriene Biosynthesis Pathway
The leukotriene pathway is initiated by the enzyme 5-lipoxygenase (5-LO), which converts arachidonic acid into leukotrienes. These lipid mediators, particularly cysteinyl leukotrienes (CysLTs), can promote inflammation and cell proliferation through their receptors.[1][9][10]
In Vivo Experimental Protocols (Representative Examples)
Due to the lack of specific data for this compound, the following protocols are based on studies with established EGFR inhibitors (e.g., Gefitinib, Erlotinib) and leukotriene synthesis inhibitors (e.g., Zileuton, MK-886).
General Experimental Workflow
A typical in vivo efficacy study follows a standardized workflow from animal model selection to data analysis.
Animal Models
The choice of animal model is critical and depends on the specific research question.
-
Xenograft Models: Human cancer cell lines (e.g., A549, H1975 for NSCLC) are subcutaneously implanted into immunodeficient mice (e.g., nude or SCID).[11][12]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunodeficient mice, which may better recapitulate the heterogeneity of human tumors.[12]
-
Orthotopic Models: Cancer cells are implanted into the organ of origin to better mimic the tumor microenvironment and metastatic progression.
Formulation and Administration
As this compound is likely a poorly water-soluble compound, appropriate formulation is key for achieving adequate in vivo exposure.
Formulation (General Guidance): For poorly soluble compounds, various formulation strategies can be employed:[13][14][15][16][17]
-
Suspensions: Micronized compound suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a surfactant (e.g., 0.1% Tween 80).
-
Solutions: Use of co-solvents (e.g., DMSO, PEG400) or lipid-based formulations. It is crucial to conduct tolerability studies for any new formulation.
Route of Administration:
-
Oral (PO): Gavage is a common route for daily administration.
-
Intraperitoneal (IP): May be used to bypass first-pass metabolism.
-
Intravenous (IV): For direct systemic administration, often requiring a solution formulation.
Dosing Regimen (Representative Data from Similar Compounds)
The following table summarizes dosages of related compounds from published in vivo studies. These are not recommended doses for this compound and should only be used as a starting point for dose-range-finding studies.
| Compound | Target(s) | Animal Model | Dosage | Route | Reference |
| Gefitinib | EGFR | Nude Mice (NSCLC Xenograft) | 30 mg/kg/day | PO | [12] |
| SCID Mice (Pediatric Tumor Xenografts) | 100 mg/kg, twice daily | PO | [11] | ||
| Erlotinib | EGFR | Nude Mice (NSCLC Xenograft) | 15, 30, 50, 100 mg/kg/day | PO | [18] |
| Lewis Lung Cancer Mice | 15, 30, 60 mg/kg/day | PO | [19] | ||
| Zileuton | 5-LO | APCΔ468 Mice (Intestinal Polyposis) | Dietary Administration | PO | [20] |
| MK-886 | 5-LO Activating Protein | (General Use) | - | - | [21][22][23] |
Experimental Procedure (Example: Subcutaneous Xenograft Model)
-
Cell Culture: Culture the selected human cancer cell line (e.g., A549 for NSCLC) under standard conditions.
-
Tumor Implantation: Subcutaneously inject 1 x 106 to 5 x 106 cells in a volume of 100-200 µL of a mixture of media and Matrigel into the flank of 6-8 week old immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width2) two to three times per week.
-
Randomization: When tumors reach an average volume of 100-200 mm3, randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Treatment: Prepare the formulation of this compound and vehicle control. Administer the treatment according to the planned schedule (e.g., daily oral gavage).
-
Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals. Collect tumors for pharmacodynamic analysis (e.g., Western blot for p-EGFR, p-ERK; ELISA for leukotriene levels).
Pharmacodynamic Assessments
To confirm the in vivo mechanism of action, the following assessments can be performed on tumor tissues collected at the end of the study:
-
EGFR Pathway Modulation:
-
Western Blot/Immunohistochemistry (IHC): To measure the levels of total and phosphorylated EGFR, AKT, and ERK. A reduction in the phosphorylated forms would indicate target engagement.
-
-
Leukotriene Pathway Modulation:
-
ELISA/Mass Spectrometry: To quantify the levels of leukotrienes (e.g., LTB4, CysLTs) in tumor tissue or plasma. A decrease in leukotriene levels would suggest inhibition of the biosynthesis pathway.
-
Data Presentation and Analysis
All quantitative data should be presented in a clear and structured format.
Table 1: Example of Tumor Growth Inhibition Data
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | 10 | 1500 ± 150 | - |
| This compound (X mg/kg) | 10 | 750 ± 100 | 50% |
| This compound (Y mg/kg) | 10 | 300 ± 50 | 80% |
Statistical Analysis: Tumor growth data can be analyzed using appropriate statistical methods, such as a two-way ANOVA with repeated measures, followed by a post-hoc test to compare treatment groups to the vehicle control. P-values < 0.05 are typically considered statistically significant.
By following these generalized protocols and adapting them based on the specific properties of the test compound and the research question, investigators can effectively evaluate the in vivo potential of dual EGFR and leukotriene pathway inhibitors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Leukotrienes in Tumor-Associated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The yin and yang of leukotriene B4 mediated inflammation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EGFR Signaling Pathway | Danaher Life Sciences [lifesciences.danaher.com]
- 9. Cysteinyl Leukotriene Pathway and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Induction of Acquired Resistance towards EGFR Inhibitor Gefitinib in a Patient-Derived Xenograft Model of Non-Small Cell Lung Cancer and Subsequent Molecular Characterization [mdpi.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. future4200.com [future4200.com]
- 18. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chronopharmacology and Mechanism of Antitumor Effect of Erlotinib in Lewis Tumor-Bearing Mice | PLOS One [journals.plos.org]
- 20. scispace.com [scispace.com]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. researchgate.net [researchgate.net]
- 23. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Development for EGFR Inhibitors, Featuring AZD-4769 as a Case Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through mutation or overexpression, is a key driver in the development and progression of various cancers.[2][3] Consequently, EGFR has emerged as a critical target for anti-cancer therapies.[2][3]
AZD-4769 is an example of a small molecule designed to act as an EGFR antagonist. Although its clinical development was discontinued, the methodologies for characterizing such a compound provide a valuable framework for the broader field of EGFR inhibitor research.
These application notes provide a detailed guide for the development and implementation of a suite of cell-based assays to characterize the activity of putative EGFR inhibitors like this compound. The protocols herein describe methods to assess a compound's effect on cell viability, its direct engagement with the EGFR target within the cell, and its impact on downstream signaling pathways.
EGFR Signaling Pathway
The binding of ligands, such as Epidermal Growth Factor (EGF), to EGFR instigates receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[1][2][4] This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell growth and survival.[1][2] The following diagram illustrates a simplified overview of the EGFR signaling cascade.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Characterization
A systematic approach is essential for the comprehensive evaluation of a potential EGFR inhibitor. The workflow begins with an assessment of the compound's impact on the viability of cancer cells that are dependent on EGFR signaling. This is followed by assays to confirm direct target engagement and to quantify the inhibition of downstream signaling pathways.
Caption: General experimental workflow for characterizing an EGFR inhibitor.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Materials:
-
EGFR-dependent cancer cell line (e.g., A431, HCC827)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound or other test inhibitor
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[5]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the EGFR inhibitor in complete growth medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells with the inhibitor for 48-72 hours.[5][6]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a ligand binds to its target protein, the protein's melting point increases. This stabilization can be detected by heating cell lysates treated with the compound to various temperatures, followed by quantification of the remaining soluble protein.
Materials:
-
EGFR-dependent cancer cell line
-
Complete growth medium
-
EGFR inhibitor
-
PBS with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for Western blotting
Protocol:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the EGFR inhibitor at a desired concentration (e.g., 10x IC50) and a vehicle control for a specified time (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Lyse the cells by freeze-thaw cycles.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Aliquot the lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.
-
Separate the aggregated proteins from the soluble fraction by centrifugation.
-
Analyze the amount of soluble EGFR in the supernatant by Western blotting. Increased thermal stability in the presence of the inhibitor confirms target engagement.
Western Blot Analysis of EGFR Pathway Phosphorylation
Principle: Western blotting is used to detect the phosphorylation status of EGFR and its key downstream signaling proteins, providing a measure of the inhibitor's effect on the pathway's activity.
Materials:
-
EGFR-dependent cancer cell line
-
Complete growth medium
-
EGFR inhibitor
-
EGF
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the EGFR inhibitor for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Quantitative data from the assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Cell Viability (IC50) of this compound in EGFR-Dependent Cell Lines
| Cell Line | EGFR Status | IC50 (nM) [Example Data] |
| A431 | Wild-type, Overexpressed | 50 |
| HCC827 | Exon 19 Deletion | 15 |
| H1975 | L858R & T790M Mutation | >1000 |
Table 2: Inhibition of EGFR Pathway Phosphorylation by this compound
| Treatment | p-EGFR (% of Control) | p-AKT (% of Control) | p-ERK (% of Control) |
| Vehicle Control | 100 | 100 | 100 |
| This compound (10 nM) | 45 | 55 | 50 |
| This compound (50 nM) | 15 | 25 | 20 |
| This compound (200 nM) | 5 | 10 | 8 |
Conclusion
The cell-based assays detailed in these application notes provide a robust framework for the preclinical characterization of EGFR inhibitors. By systematically evaluating a compound's impact on cell viability, target engagement, and downstream signaling, researchers can build a comprehensive profile of its mechanism of action and therapeutic potential. These protocols, while exemplified with the discontinued compound this compound, are broadly applicable to the development and validation of novel EGFR-targeting cancer therapies.
References
- 1. EGFR interactive pathway | Abcam [abcam.com]
- 2. sinobiological.com [sinobiological.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. youtube.com [youtube.com]
- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell viability assay [bio-protocol.org]
Application Notes and Protocols for AZD-4769 Administration in Mouse Models
Note to Researchers: Publicly available information regarding the administration of a compound specifically designated as AZD-4769 in mouse models is limited. One source identifies this compound as a discontinued epidermal growth factor receptor (EGFR) antagonist developed by AstraZeneca[1]. However, detailed preclinical data, including specific protocols for its use in mouse models, quantitative outcomes, and associated signaling pathways, are not available in the public domain.
The following sections provide a generalized framework for the administration of a hypothetical EGFR antagonist, based on common practices in preclinical cancer research. These are intended to serve as a guide and would require significant adaptation and validation for any specific compound.
Overview and Mechanism of Action (Hypothetical)
This compound was reportedly an EGFR antagonist[1]. EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. EGFR antagonists are designed to block the signaling cascade initiated by the binding of ligands such as epidermal growth factor (EGF) to EGFR.
Signaling Pathway
The binding of a ligand to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, activating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes proliferation, and the PI3K-AKT-mTOR pathway, which is critical for cell survival. An EGFR antagonist like this compound would theoretically bind to the receptor and prevent these downstream signaling events.
Experimental Protocols (Generalized)
The following are generalized protocols for evaluating an EGFR antagonist in a mouse xenograft model. These would need to be optimized for the specific compound, tumor model, and research question.
Cell Line-Derived Xenograft (CDX) Model Protocol
-
Cell Culture: Culture a human cancer cell line with known EGFR expression (e.g., A431, NCI-H1975) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD-SCID) to prevent rejection of human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: Randomize mice into treatment and control groups. Prepare the investigational compound (e.g., this compound) in a suitable vehicle and administer it according to the planned dose and schedule (e.g., daily oral gavage, intraperitoneal injection). The control group should receive the vehicle only.
-
Efficacy Evaluation: Continue monitoring tumor growth and body weight for the duration of the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size, or at the end of the study period. Collect tumors and other tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics).
References
Application Note: Quantitative Analysis of AZD-4769 in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of AZD-4769 in human plasma. The method utilizes protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer. This protocol provides a detailed workflow for researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioanalytical studies of this compound.
Introduction
This compound is a novel therapeutic agent under investigation. Accurate quantification in biological matrices is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This LC-MS/MS method provides the necessary sensitivity, selectivity, and throughput for the bioanalysis of this compound in a preclinical or clinical research setting. The methodology presented herein is based on established principles for small molecule quantification and serves as a comprehensive guide for laboratory implementation.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Verapamil or other suitable stable isotope-labeled or structural analog standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
Sample Preparation
A protein precipitation method was employed for the extraction of this compound from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma, add 10 µL of internal standard working solution (e.g., 100 ng/mL Verapamil in 50% methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 5 |
| 3.5 | 5 |
Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for this compound and the internal standard were optimized for maximum intensity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 458.6 | [To be determined empirically] |
| Verapamil (IS) | 455.3 | 165.1 |
Note: The product ion for this compound needs to be determined by infusing a standard solution into the mass spectrometer and performing a product ion scan.
Results and Discussion
Method Validation
A full validation of this method should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). The following parameters are recommended for evaluation:
-
Linearity: The method should be linear over a defined concentration range (e.g., 1 - 1000 ng/mL). A calibration curve with at least six non-zero standards should be prepared. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be evaluated at a minimum of four quality control (QC) levels (Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC). The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (%CV) should be ≤15% (≤20% for LLOQ).
-
Selectivity and Specificity: The method should be free from interference from endogenous plasma components. Blank plasma from at least six different sources should be analyzed.
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and IS should be assessed.
-
Recovery: The extraction efficiency of the protein precipitation method should be determined.
-
Stability: The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Representative Quantitative Data (Hypothetical)
The following tables summarize the expected performance of the method based on typical results for similar small molecules.
Table 1: Calibration Curve Parameters
| Analyte | Range (ng/mL) | Regression | r² |
|---|
| this compound | 1 - 1000 | Linear, 1/x² weighting | >0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
|---|---|---|---|---|---|
| LLOQ | 1 | 95 - 105 | <15 | 92 - 108 | <18 |
| Low QC | 3 | 98 - 102 | <10 | 96 - 104 | <12 |
| Mid QC | 100 | 97 - 103 | <8 | 95 - 105 | <10 |
| High QC | 800 | 99 - 101 | <5 | 97 - 103 | <8 |
Signaling Pathway Context
This compound is an EGFR antagonist. The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in various cancers.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The described method is sensitive, selective, and suitable for high-throughput bioanalysis in support of drug development studies. The provided workflow, from sample preparation to data analysis, along with the hypothetical validation data, serves as a valuable resource for researchers in the field.
AZD-4769: No Evidence in Asthma and Respiratory Disease Research
Following a comprehensive review of available scientific literature and clinical trial data, there is no evidence to suggest that AZD-4769, an epidermal growth factor receptor (EGFR) antagonist, has been investigated for the treatment of asthma or other respiratory diseases. Development of this compound by AstraZeneca has been discontinued, with its research primarily focused on oncology.[1]
Publicly accessible information and research publications do not contain any preclinical or clinical data related to the use of this compound in respiratory models or patients. Therefore, application notes, experimental protocols, and detailed data presentations for this compound in the context of asthma and respiratory disease cannot be provided.
Research in severe asthma and other respiratory conditions continues to explore various biological pathways. Current investigations by AstraZeneca and other pharmaceutical companies are focused on different therapeutic targets. For instance, AstraZeneca has studied AZD9412, an inhaled interferon beta-1a, for its potential to prevent asthma exacerbations triggered by upper respiratory tract infections.[2] Other companies are actively developing biologics targeting inflammatory pathways, such as depemokimab (targeting IL-5) and dupilumab (targeting the IL-4/IL-13 pathway), which have shown promise in clinical trials for severe asthma.[3][4][5][6][7]
It is important for researchers, scientists, and drug development professionals to focus on therapeutic agents with a documented rationale and supporting data in the specific disease area of interest. For asthma and respiratory diseases, the scientific community's efforts are currently directed towards understanding and targeting the complex inflammatory cascades involved in these conditions, utilizing a range of novel biologics and small molecules distinct from EGFR inhibitors like this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. INEXAS: A Phase 2 Randomized Trial of On-demand Inhaled Interferon Beta-1a in Severe Asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What's the latest update on the ongoing clinical trials related to Asthma? [synapse.patsnap.com]
- 4. gsk.com [gsk.com]
- 5. Twice-Yearly Depemokimab in Severe Asthma with an Eosinophilic Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Baseline Characteristics of Dupilumab-Treated Patients with Asthma in the Real World: The RAPID Global Registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dupilumab Efficacy and Safety in Moderate-to-Severe Uncontrolled Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD-4769 for studying arachidonic acid metabolism
An important clarification regarding your request for application notes on AZD-4769 for studying arachidonic acid metabolism: based on available information, this compound is identified as an Epidermal Growth Factor Receptor (EGFR) antagonist.[1] Its development was discontinued, and current scientific literature does not indicate its use as a tool for investigating the arachidonic acid metabolic pathway.
The study of arachidonic acid metabolism is a significant area of research, with a focus on understanding its role in inflammation, cardiovascular diseases, and cancer.[2][3][4][5] The pathway involves the conversion of arachidonic acid into various bioactive lipid mediators through the action of cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes.[2][3][6][7]
Given the discrepancy between the requested topic and the documented mechanism of action for this compound, we are unable to provide detailed application notes and protocols for its use in arachidonic acid metabolism research.
To assist you further, we can offer detailed information on the arachidonic acid pathway itself, including diagrams of the signaling cascades and general experimental approaches used to study its various components. Please let us know if you would like to proceed with this alternative focus.
Arachidonic acid (AA) is a polyunsaturated fatty acid that is released from the cell membrane by the action of phospholipase A2.[2][3][4][5] Once released, AA is metabolized by three main enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: This pathway leads to the production of prostaglandins and thromboxanes, which are key mediators of inflammation and platelet aggregation.[2][6]
-
Lipoxygenase (LOX) Pathway: This pathway produces leukotrienes and lipoxins, which are involved in inflammatory and immune responses.[2][8]
-
Cytochrome P450 (CYP) Pathway: This pathway generates epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have roles in regulating vascular tone and inflammation.[2][3][7]
Below is a diagram illustrating the major branches of the arachidonic acid metabolic pathway.
Caption: Overview of the main enzymatic pathways of arachidonic acid metabolism.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. gosset.ai [gosset.ai]
- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arachidonic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. Frontiers | Arachidonic acid metabolism as a therapeutic target in AKI-to-CKD transition [frontiersin.org]
- 8. uwyo.edu [uwyo.edu]
Troubleshooting & Optimization
Troubleshooting AZD-4769 solubility issues
Disclaimer: Publicly available information on "AZD-4769" is limited. The following guide is a comprehensive template designed to address common solubility challenges with kinase inhibitors, using Gefitinib, a well-characterized EGFR inhibitor with known solubility properties, as a representative example. Researchers working with this compound should adapt these principles and protocols based on the specific physicochemical properties of their compound.
Frequently Asked Questions (FAQs)
Q1: I'm seeing precipitation when I dilute my stock solution of this compound into aqueous buffer for my cell-based assay. What is happening?
A1: This is a common issue when diluting a compound from a high-concentration organic stock (e.g., DMSO) into an aqueous medium. The drastic change in solvent polarity can cause the compound to crash out of solution. This is often due to the compound's low aqueous solubility. To mitigate this, try serial dilutions, vortexing between each step, and ensuring the final concentration of the organic solvent (like DMSO) is as low as possible (typically <0.5%) and consistent across all experimental conditions.
Q2: What is the best solvent to use for creating a high-concentration stock solution of this compound?
A2: For many kinase inhibitors, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating high-concentration stock solutions due to its strong solvating power. However, it is crucial to consult the compound's specific data sheet. For example, Gefitinib is soluble in DMSO at concentrations up to 65 mg/mL. Always start with a small amount of your compound to test solubility before dissolving the entire batch.
Q3: Can I use sonication or heat to dissolve my compound?
A3: Yes, gentle warming (e.g., to 37°C) and brief sonication can be effective methods to aid in the dissolution of sparingly soluble compounds. However, prolonged exposure to heat can degrade the compound, so this should be done with caution. Always check the compound's stability data if available. After dissolution, allow the solution to return to room temperature to ensure the compound remains in solution.
Troubleshooting Guide: Solubility Issues
Issue 1: Compound fails to dissolve in the chosen solvent.
-
Initial Check: Verify that you are using a recommended solvent and that the intended concentration is not above the compound's known solubility limit.
-
Troubleshooting Steps:
-
Increase the volume of the solvent to lower the concentration.
-
Gently warm the solution in a water bath (not exceeding 37-40°C unless the compound is known to be stable at higher temperatures).
-
Briefly sonicate the vial to break up any clumps of powder.
-
If the compound still does not dissolve, a different solvent system may be required. Consider a co-solvent system if compatible with your downstream experiments.
-
Issue 2: Precipitate forms after storing the stock solution at -20°C or -80°C.
-
Initial Check: Some compounds can fall out of solution when frozen.
-
Troubleshooting Steps:
-
Before use, thaw the stock solution and bring it to room temperature.
-
Vortex the solution thoroughly to ensure it is fully re-dissolved.
-
Visually inspect the solution for any remaining precipitate before making dilutions.
-
If the issue persists, consider preparing fresh stock solutions more frequently or storing them at a different temperature as recommended on the data sheet.
-
Quantitative Solubility Data
The following table summarizes the solubility of our example compound, Gefitinib, in various solvents. A similar table should be consulted or generated for this compound.
| Solvent | Max Solubility (Approx.) | Notes |
| DMSO | ~65 mg/mL | Recommended for high-concentration stock solutions. |
| Ethanol | ~1.4 mg/mL | Limited solubility. |
| Water | <0.1 mg/mL | Practically insoluble in aqueous solutions at neutral pH. |
| PBS (pH 7.2) | <0.1 mg/mL | Solubility is pH-dependent; slightly higher at lower pH. |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Bring the vial of the compound and the DMSO to room temperature.
-
Calculation: Calculate the required volume of DMSO. For example, to make a 10 mM solution from 5 mg of a compound with a molecular weight of 446.9 g/mol (like Gefitinib), you would need 1.119 mL of DMSO.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Visualizations
Workflow for Troubleshooting Solubility Issues
Technical Support Center: AZD-4769 (Discontinued)
Notice: Publicly available information regarding the discontinued epidermal growth factor receptor (EGFR) inhibitor, AZD-4769, is limited. The following technical support guide is based on general principles for EGFR tyrosine kinase inhibitors (TKIs) and may not be specific to this compound. This compound was an investigational agent for solid tumors that entered Phase I clinical trials but its development has since been discontinued.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What was the primary mechanism of action for this compound?
A1: this compound was designed as an Epidermal Growth Factor Receptor (EGFR) antagonist.[1] Like other EGFR tyrosine kinase inhibitors (TKIs), it was intended to block the signaling pathway that contributes to tumor cell proliferation and survival.
Q2: What was the development status of this compound?
A2: this compound was in Phase I clinical development for the treatment of solid tumors.[2][3][4][5] However, its development has been discontinued by AstraZeneca.[1]
Q3: Why was the development of this compound discontinued?
A3: The specific reasons for the discontinuation of this compound's development are not publicly available in the provided information. Drug development can be halted for various reasons, including but not limited to, insufficient efficacy, unfavorable safety profile, or strategic pipeline decisions.
Troubleshooting Guide for EGFR Inhibitor Experiments (General)
This section provides general guidance for researchers working with EGFR inhibitors.
| Issue | Potential Cause | Suggested Solution |
| Low in vitro potency | - Incorrect concentration range.- Cell line lacks EGFR mutations or has resistance mechanisms.- Compound degradation. | - Perform a dose-response curve starting from nanomolar concentrations.- Use well-characterized EGFR-mutant cell lines (e.g., HCC827, PC-9).- Ensure proper storage and handling of the compound. |
| High cellular toxicity in control cells | - Off-target effects.- Compound concentration is too high. | - Test on a panel of cell lines with varying EGFR expression.- Lower the concentration range in your assays. |
| Inconsistent results between experiments | - Variability in cell passage number.- Inconsistent seeding density.- Reagent variability. | - Use cells within a consistent passage number range.- Standardize cell seeding protocols.- Use consistent lots of reagents and media. |
Experimental Protocols (Illustrative Example for an EGFR Inhibitor)
The following is a generalized protocol for assessing the in vitro efficacy of an EGFR inhibitor.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate EGFR-mutant non-small cell lung cancer (NSCLC) cells (e.g., NCI-H1975) in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the EGFR inhibitor (e.g., from 0.01 nM to 10 µM). Replace the cell culture medium with medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling cascade by this compound.
In Vitro Efficacy Testing Workflow
Caption: Workflow for determining the in vitro efficacy of an EGFR inhibitor.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. mb.cision.com [mb.cision.com]
- 3. Early clinical development of epidermal growth factor receptor targeted therapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mb.cision.com [mb.cision.com]
- 5. Role of Epidermal Growth Factor Receptor in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preventing AZD-4769 degradation in solution
Technical Support Center: AZD-4769
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound, an antibody-drug conjugate (ADC), can be influenced by several factors. The most common causes of degradation include:
-
pH: Deviations from the recommended pH range can lead to hydrolysis of the linker connecting the antibody to the cytotoxic payload.
-
Temperature: Elevated temperatures can accelerate chemical degradation and may also lead to the denaturation and aggregation of the antibody component.
-
Light Exposure: Exposure to certain wavelengths of light, particularly UV light, can induce photolytic cleavage of the linker or modification of the payload.
-
Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen can lead to the oxidation of sensitive amino acid residues in the antibody or the linker-payload moiety.
-
Enzymatic Degradation: Contamination with proteases or other enzymes can result in the breakdown of the antibody backbone.
Q2: What is the recommended storage condition for this compound solutions?
A2: For optimal stability, it is recommended to store this compound solutions at 2-8°C in the dark. The formulation buffer should be maintained at a pH of 6.0. For long-term storage, aliquoting and freezing at -80°C may be considered, but it is crucial to follow a specific protocol for freeze-thaw cycles to prevent aggregation.
Q3: Can I use a different buffer system for my experiments with this compound?
A3: While the standard formulation buffer is recommended, alternative buffer systems may be used depending on the specific experimental requirements. However, it is essential to validate the stability of this compound in any new buffer. Buffers containing nucleophilic species or those that significantly alter the pH should be avoided as they can promote linker cleavage. A stability study is highly recommended before proceeding with a new buffer system.
Troubleshooting Guide
Issue: Loss of Conjugate Efficacy in Cell-Based Assays
If you observe a significant decrease in the potency of this compound in your cellular assays, it may be indicative of conjugate degradation. The following steps can help you troubleshoot this issue.
Step 1: Assess the Integrity of the Antibody-Drug Conjugate
The first step is to determine if the ADC has degraded. This can be assessed by analyzing the drug-to-antibody ratio (DAR). A decrease in DAR suggests the loss of the cytotoxic payload.
Experimental Protocol: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of your this compound sample in the formulation buffer (pH 6.0).
-
Prepare a blank solution using the same buffer.
-
-
Spectrophotometer Measurement:
-
Measure the absorbance of the this compound solution at 280 nm and the wavelength corresponding to the maximum absorbance of the payload (e.g., 370 nm for a hypothetical payload).
-
Use the buffer blank to zero the spectrophotometer.
-
-
Calculation:
-
Calculate the concentration of the antibody and the payload using their respective molar extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the payload to the antibody.
-
Step 2: Investigate Potential Causes of Degradation
If a decrease in DAR is confirmed, the next step is to identify the cause of degradation. The following table summarizes the potential causes and recommended actions.
| Potential Cause | Recommended Action | Analytical Method for Confirmation |
| Incorrect pH | Verify the pH of all solutions used. Ensure the pH is maintained within the recommended range of 5.5-6.5. | pH meter |
| High Temperature | Review storage and handling procedures. Avoid prolonged exposure to room temperature or higher. | Temperature logs, differential scanning calorimetry (DSC) |
| Light Exposure | Protect solutions from light by using amber vials or by working in a low-light environment. | Compare stability of light-exposed vs. protected samples by HPLC. |
| Oxidation | Degas buffers and consider adding a non-reactive antioxidant if compatible with your assay. | Reversed-phase HPLC (RP-HPLC) to detect oxidized species. |
Step 3: Stability Study Under Different Conditions
To systematically identify the cause of degradation, a stability study can be performed. The following table provides an example of a stability study design and hypothetical results for this compound.
| Condition | Time Point | DAR (Average) | % Monomer (by SEC-HPLC) |
| Control (2-8°C, dark) | Day 0 | 4.0 | 99.5 |
| Day 7 | 3.9 | 99.2 | |
| Day 14 | 3.9 | 99.1 | |
| Room Temp (25°C, light) | Day 0 | 4.0 | 99.5 |
| Day 7 | 3.2 | 95.0 | |
| Day 14 | 2.5 | 90.3 | |
| Room Temp (25°C, dark) | Day 0 | 4.0 | 99.5 |
| Day 7 | 3.7 | 98.1 | |
| Day 14 | 3.5 | 97.5 | |
| 40°C, dark | Day 0 | 4.0 | 99.5 |
| Day 7 | 2.8 | 92.3 | |
| Day 14 | 1.9 | 85.6 |
Visual Guides
The following diagrams illustrate key workflows and concepts related to the stability of this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for assessing the stability of this compound.
Technical Support Center: Investigating Off-Target Effects of EGFR Inhibitors
A Note on AZD-4769: Information regarding the specific off-target effects of this compound, a discontinued epidermal growth factor receptor (EGFR) antagonist, is not publicly available. Preclinical and clinical data for discontinued drug candidates are often not released into the public domain. This guide provides general information and troubleshooting advice relevant to the broader class of EGFR tyrosine kinase inhibitors (TKIs).
Troubleshooting Guide
This section addresses common issues researchers may encounter during in vitro and in vivo experiments with EGFR inhibitors, with a focus on potential off-target effects.
| Issue/Observation | Potential Cause (On-Target vs. Off-Target) | Recommended Action |
| Unexpected Cell Viability/Toxicity in EGFR-independent cell lines | Off-Target Effect: The inhibitor may be acting on other essential kinases or cellular proteins. | 1. Perform a kinase screen to identify potential off-target kinases. 2. Use a structurally unrelated EGFR inhibitor as a control. 3. Validate findings with siRNA/shRNA knockdown of suspected off-target proteins. |
| Contradictory Results Between Different EGFR Inhibitors | Different Off-Target Profiles: Even within the same class, EGFR inhibitors can have distinct off-target profiles leading to varied cellular responses. | 1. Compare the known kinase selectivity profiles of the inhibitors used. 2. Consider that observed phenotypes may be due to a combination of on- and off-target effects. |
| Development of Resistance is Not Associated with Known EGFR Mutations | Off-Target Mediated Resistance: Upregulation of bypass signaling pathways due to off-target effects can lead to resistance. | 1. Perform RNA sequencing or proteomic analysis to identify upregulated pathways. 2. Investigate the inhibitor's effect on other receptor tyrosine kinases (e.g., MET, AXL). |
| In Vivo Toxicity Does Not Correlate with In Vitro On-Target Potency | Off-Target Liabilities: In vivo toxicity can be mediated by off-target effects on kinases or other proteins in vital organs. | 1. Review any available preclinical toxicology data for the inhibitor class. 2. Consider performing in vitro safety pharmacology profiling against a panel of common off-targets (e.g., hERG, CYP enzymes). |
Frequently Asked Questions (FAQs)
Q1: My EGFR inhibitor shows a potent effect in my cell-based assay. How can I be sure it's an on-target effect?
A1: To confirm an on-target effect, you should:
-
Use appropriate controls: Include cell lines that do not express EGFR or express a drug-resistant mutant of EGFR.
-
Perform target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor is binding to EGFR in the cellular context.
-
Rescue experiments: Overexpression of wild-type EGFR should rescue the phenotype, whereas overexpression of a resistant mutant should not.
-
Downstream signaling analysis: Confirm that the inhibitor blocks the phosphorylation of direct EGFR substrates like ERK and Akt.[1][2][3]
Q2: I suspect my EGFR inhibitor has off-target effects. What experiments can I perform to identify them?
A2: To identify potential off-target effects, consider the following experimental approaches:
-
Kinase Profiling: Screen the inhibitor against a large panel of recombinant kinases to identify other potential targets. This will provide quantitative data like IC50 or Ki values for off-target interactions.
-
Proteomics Approaches: Use chemical proteomics with affinity-based probes to pull down binding partners of the inhibitor from cell lysates.
-
Phenotypic Screening: Screen the inhibitor against a panel of cell lines with diverse genetic backgrounds to identify unexpected sensitivities that may point to off-target activities.
Q3: What are the most common off-target effects observed with EGFR tyrosine kinase inhibitors?
A3: While specific off-target profiles vary between inhibitors, common adverse effects observed in clinical and preclinical studies that may be linked to off-target activities include diarrhea, skin rash, and mucositis.[4][5] Some third-generation EGFR inhibitors have been associated with specific off-target effects like hypoglycemia or interstitial lung disease, highlighting the unique off-target profiles of different molecules.
Q4: How can I interpret the results of a kinase selectivity screen?
A4: When interpreting a kinase selectivity screen, consider the following:
-
Potency: How potent is the inhibition of the off-target kinase compared to the on-target (EGFR)? A 100-fold or greater selectivity for the on-target is generally considered good, but this can be context-dependent.
-
Cellular Relevance: Is the off-target kinase expressed in your experimental system?
-
Physiological Relevance: Is the off-target kinase known to play a role in the biological process you are studying?
Experimental Protocols
Protocol 1: Western Blot for EGFR Pathway Activation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Serum starve cells for 4-6 hours, then pre-treat with your EGFR inhibitor at various concentrations for 1-2 hours. Stimulate with EGF (50 ng/mL) for 15 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-EGFR, EGFR, p-ERK, ERK, p-Akt, and Akt overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect with an ECL substrate.
Visualizations
Caption: Generalized EGFR signaling pathway and potential inhibitor interactions.
Caption: Workflow for investigating suspected off-target effects.
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Adverse event profiles of epidermal growth factor receptor‐tyrosine kinase inhibitors in cancer patients: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Side effects of tyrosine kinase inhibitors therapy in patients with non-small cell lung cancer and associations with EGFR polymorphisms: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cytotoxicity of Investigational Agents in Cell Lines
Disclaimer: Information regarding the specific investigational agent "AZD-4769" is not publicly available in the searched resources. Therefore, this guide provides a comprehensive template and best-practice recommendations for managing the cytotoxicity of a hypothetical investigational agent, referred to as "Compound-X." Researchers should adapt these guidelines based on the known mechanism of action and experimental observations of their specific compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with Compound-X at our initial screening concentrations. What are the first troubleshooting steps?
A1: High initial cytotoxicity is a common challenge. We recommend the following initial steps:
-
Confirm Drug Concentration and Purity: Verify the stock solution concentration and ensure the compound's purity and stability. Degradation products can sometimes contribute to unexpected toxicity.
-
Perform a Dose-Response Curve: Conduct a broad-range dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and identify a narrower, more viable concentration range for your specific cell line.
-
Reduce Incubation Time: Shorter exposure times can often achieve the desired biological effect while minimizing off-target cytotoxicity.
-
Optimize Cell Seeding Density: Ensure that cells are seeded at an optimal density. Both sparse and overly confluent cultures can be more susceptible to stress and cytotoxic effects.
Q2: Can the choice of cell culture medium influence the cytotoxicity of Compound-X?
A2: Yes, the composition of the cell culture medium can significantly impact a compound's activity and toxicity. Consider the following:
-
Serum Concentration: The protein-binding capacity of serum can affect the free concentration of the compound available to the cells. If your initial experiments were in low-serum media, consider if this reflects the intended physiological conditions.
-
Growth Factors and Supplements: The presence or absence of specific growth factors can alter the signaling pathways that Compound-X targets, potentially sensitizing or protecting the cells.
-
Media Components: Some compounds may be unstable or interact with certain media components. Refer to the manufacturer's data sheet for any known incompatibilities.
Q3: Are there any general strategies to protect cells from off-target cytotoxic effects without compromising the on-target activity of Compound-X?
A3: Several strategies can be employed, although their effectiveness will be compound-specific:
-
Co-treatment with a Pan-Caspase Inhibitor: To determine if cytotoxicity is primarily driven by apoptosis, co-incubation with a pan-caspase inhibitor like Z-VAD-FMK can be a useful diagnostic tool.
-
Use of Antioxidants: If cytotoxicity is suspected to be mediated by oxidative stress, co-treatment with an antioxidant such as N-acetylcysteine (NAC) may be beneficial.
-
Pulsed Dosing: Instead of continuous exposure, a pulsed-dosing regimen (e.g., 4 hours on, 20 hours off) may be sufficient to engage the target while allowing the cells time to recover.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Results Between Experiments
| Potential Cause | Recommended Solution |
| Inconsistent Cell Passage Number | Use cells within a consistent, narrow passage number range for all experiments. |
| Variation in Cell Seeding Density | Use a cell counter for accurate seeding and visually confirm confluence before treatment. |
| Instability of Compound-X in Solution | Prepare fresh dilutions of Compound-X from a stable stock for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for data collection, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS. |
Issue 2: Cytotoxicity Observed Below the Expected Efficacious Concentration
| Potential Cause | Recommended Solution |
| Off-Target Effects | Perform target engagement assays to confirm that the compound is hitting the intended target at the observed cytotoxic concentrations. |
| Cell Line Hypersensitivity | The specific genetic background of the cell line may make it particularly sensitive. Test the compound in a panel of different cell lines to assess the therapeutic window. |
| Synergistic Effects with Media Components | Test for cytotoxicity in different media formulations to rule out interactions. |
Experimental Protocols
Protocol 1: Determining the IC50 of Compound-X using a CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a 2X serial dilution series of Compound-X in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X Compound-X dilutions to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) under standard cell culture conditions.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated controls and plot the results using a non-linear regression model to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Experimental workflow for an IC50 determination assay.
How to improve the bioavailability of AZD-4769
Technical Support Center: AZD-4769
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the oral bioavailability of this compound. The following sections contain troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
Question 1: We observe high in vitro potency of this compound, but the in vivo efficacy is much lower than expected after oral dosing. What are the potential causes and solutions?
Answer:
This discrepancy is a common challenge in drug development and often points to suboptimal oral bioavailability. The primary causes can be categorized as follows:
-
Poor Aqueous Solubility: this compound may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation.
-
Extensive First-Pass Metabolism: this compound may be significantly metabolized in the gut wall or liver before it reaches systemic circulation.[1][2][3][4] This is a major factor that can greatly reduce the concentration of the active drug.[3]
Recommended Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already done, determine the Biopharmaceutics Classification System (BCS) class of this compound. This will clarify whether the primary challenge is solubility (Class II/IV) or permeability (Class III/IV).
-
Evaluate Different Formulations: The initial preclinical formulation may not be optimal. Consider testing formulations designed to enhance solubility and/or absorption.[5]
-
Conduct a Mechanistic Pharmacokinetic (PK) Study: A well-designed study comparing intravenous (IV) and oral (PO) administration can elucidate the absolute bioavailability and provide insights into the extent of first-pass metabolism.
Question 2: We see high inter-subject variability in plasma exposure (AUC and Cmax) in our rodent PK studies. What could be the reason?
Answer:
High variability in preclinical studies can obscure the true pharmacokinetic profile of a compound. Common causes include:
-
Formulation Issues: Inhomogeneous suspension or precipitation of the compound in the dosing vehicle can lead to inconsistent dosing.
-
Food Effects: The amount and type of food in the animal's stomach can significantly alter drug absorption.
-
Genetic Variability: Differences in metabolic enzymes among animals can lead to varied rates of metabolism.[1]
Recommended Troubleshooting Steps:
-
Assess Formulation Stability and Homogeneity: Ensure your dosing formulation is a stable and uniform suspension or solution.
-
Standardize Study Conditions: Fast animals overnight before dosing to minimize food-related variability.
-
Increase the Number of Animals (n): A larger group size can help determine if the variability is a consistent issue and improve the statistical power of the study.
Frequently Asked Questions (FAQs)
Q1: What is first-pass metabolism and how does it affect this compound?
A1: First-pass metabolism, or the first-pass effect, is a phenomenon where a drug gets metabolized at a specific location in the body, such as the liver and small intestine, which reduces its concentration before it reaches systemic circulation.[1][3][4] For an orally administered drug like this compound, after absorption from the gut, it enters the portal vein and is transported to the liver before reaching the rest of the body.[3] If this compound is a substrate for metabolic enzymes in the gut wall or liver (e.g., Cytochrome P450 enzymes), a significant portion of the dose may be inactivated, leading to low oral bioavailability.[2]
Q2: What are the main strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A2: For poorly soluble (BCS Class II or IV) compounds, the primary goal is to enhance the dissolution rate and/or maintain a supersaturated state in the gastrointestinal tract. Key strategies include:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can improve dissolution.[6][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[8]
-
Lipid-Based Formulations: Formulating the drug in oils, surfactants, and co-solvents (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) can improve solubility and take advantage of lipid absorption pathways.[5][9]
Q3: How can we mitigate the impact of first-pass metabolism on this compound?
A3: If first-pass metabolism is identified as a major barrier, several strategies can be considered:
-
Increase the Dose: This is a straightforward approach but may be limited by potential toxicity.[1]
-
Co-administration with Enzyme Inhibitors: While useful for mechanistic studies, this is less common for therapeutic development due to the risk of drug-drug interactions.[2]
-
Prodrug Approach: A prodrug is a chemically modified version of the active drug that is designed to be inactive until it is metabolized in the body. This can be used to mask the site of metabolism and improve bioavailability.[3][10]
-
Alternative Routes of Administration: Routes that bypass the portal circulation, such as intravenous, sublingual, or transdermal, can avoid first-pass metabolism.[1][2]
Data Presentation: Hypothetical Pharmacokinetic Data
The tables below summarize hypothetical preclinical pharmacokinetic data for this compound in different formulations to illustrate how formulation changes can impact bioavailability.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, PO)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 55 ± 15 | 4.0 | 350 ± 90 | 100 (Reference) |
| Micronized Suspension | 120 ± 30 | 2.0 | 850 ± 150 | 243 |
| Amorphous Solid Dispersion (ASD) | 450 ± 95 | 1.5 | 3200 ± 550 | 914 |
| Self-Emulsifying System (SEDDS) | 620 ± 120 | 1.0 | 4100 ± 700 | 1171 |
Data are presented as mean ± standard deviation.
Table 2: Absolute Bioavailability of this compound (ASD Formulation) in Different Species
| Species | Dose (mg/kg, PO) | Dose (mg/kg, IV) | AUC (PO) (nghr/mL) | AUC (IV) (nghr/mL) | Absolute Bioavailability (%) |
| Mouse | 10 | 2 | 2500 | 6500 | 38.5 |
| Rat | 10 | 2 | 3200 | 7800 | 41.0 |
| Dog | 5 | 1 | 1800 | 3900 | 46.2 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To prepare an ASD of this compound to enhance its aqueous solubility.
Materials:
-
This compound
-
Polymer (e.g., HPMC-AS, PVP VA64)
-
Organic solvent (e.g., acetone, methanol, or a mixture)
-
Spray dryer apparatus
-
Vacuum oven
Methodology:
-
Solution Preparation: Dissolve both this compound and the selected polymer in the organic solvent. A typical drug-to-polymer ratio to start with is 1:3 (w/w). Ensure complete dissolution to form a clear solution.
-
Spray Drying:
-
Set the inlet temperature, aspiration rate, and pump speed of the spray dryer according to the instrument's manual and the properties of the solvent.
-
Pump the drug-polymer solution through the atomizer into the drying chamber.
-
The solvent rapidly evaporates, forming a fine powder of the solid dispersion, which is collected in the cyclone collector.
-
-
Secondary Drying: Transfer the collected powder to a vacuum oven and dry at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Characterization:
-
Confirm the amorphous nature of the resulting powder using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
Perform dissolution testing to compare the release profile of the ASD to the crystalline drug.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents (Oral Gavage)
Objective: To determine the pharmacokinetic profile of an this compound formulation after oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound formulation
-
Dosing vehicle
-
Oral gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
Methodology:
-
Acclimatization and Fasting: Acclimate animals for at least 3 days. Fast them overnight (approx. 12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Weigh each animal to calculate the precise dose volume.
-
Administer the this compound formulation via oral gavage at the target dose (e.g., 10 mg/kg). Record the exact time of dosing.
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-150 µL) from a suitable vessel (e.g., tail vein or saphenous vein) at predetermined time points.
-
Typical time points for an oral PK study are: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Plasma Processing:
-
Immediately place blood samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.
-
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Below are diagrams illustrating key concepts and workflows related to improving the bioavailability of this compound.
Caption: First-pass metabolism pathway of an oral drug.
Caption: Decision workflow for bioavailability enhancement.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. First pass effect - Wikipedia [en.wikipedia.org]
- 4. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. asianpharmtech.com [asianpharmtech.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. WITHDRAWN | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
Addressing batch-to-batch variability of AZD-4769
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational Toll-like Receptor 7 (TLR7) agonist, AZD-4769. Given that this compound is an oligonucleotide-based therapeutic, this guide addresses common issues related to its handling, quality control, and application in in vitro immunology assays to help users mitigate batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic, single-stranded RNA oligonucleotide designed to act as a potent and specific agonist for Toll-like Receptor 7 (TLR7). TLR7 is an endosomal receptor expressed primarily in immune cells like plasmacytoid dendritic cells (pDCs) and B cells.[1][2] Upon binding to TLR7, this compound initiates the MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and IRF7.[2] This results in the production of Type I interferons (e.g., IFN-α) and other pro-inflammatory cytokines, which orchestrate a broad innate and adaptive immune response.[2]
Q2: How should I properly store and handle this compound?
Proper storage and handling are critical to prevent degradation and ensure consistent performance. This compound is shipped as a lyophilized powder and should be stored at -20°C or lower upon receipt. For creating a stock solution, reconstitute the lyophilized powder in nuclease-free water or a buffered solution like PBS to a recommended concentration of 1-5 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the oligonucleotide, and store these aliquots at -80°C. Before use, thaw aliquots on ice and vortex gently before further dilution in your experimental medium.
Q3: What are the critical quality control (QC) parameters I should check for a new batch of this compound?
Batch-to-batch variability is a known challenge for oligonucleotide therapeutics.[3] Key QC parameters to ensure consistency include purity, identity, integrity, and low endotoxin levels. The manufacturer provides a Certificate of Analysis (CoA) with each batch detailing these specifications. It is advisable to perform in-house verification, particularly for critical experiments.
Table 1: Recommended Batch Release Specifications for this compound
| Parameter | Method | Specification | Rationale |
| Purity | HPLC (IEX or RP) | ≥ 90% | Ensures the primary activity is from the full-length product.[4] |
| Identity | Mass Spectrometry | Measured mass ± 0.1% of theoretical mass | Confirms the correct molecular weight and sequence. |
| Integrity | Denaturing PAGE or Capillary Electrophoresis | Single major band, minimal shortmers (n-1) | Verifies that the oligonucleotide is full-length and not degraded. |
| Endotoxin | Limulus Amebocyte Lysate (LAL) Assay | < 1.0 EU/mg | Prevents non-specific immune activation from bacterial contamination.[5] |
| Concentration | UV-Vis Spectroscopy at 260 nm | Within 10% of stated concentration | Ensures accurate and reproducible dosing in experiments.[6] |
Q4: What are the most common sources of variability when using this compound?
The most common sources of variability stem from three areas:
-
Product Quality: Differences in purity, presence of impurities (e.g., n-1 shortmers), aggregation, or endotoxin levels between batches.[7][8]
-
Experimental Procedure: Inconsistent cell handling, variable cell density, differences in stimulation time, or assay techniques (e.g., pipetting errors).
-
Biological Variation: Donor-to-donor variability in primary cells (e.g., PBMCs) is a significant factor affecting the magnitude of cytokine responses.[3]
Troubleshooting Guides
Issue 1: Lower-than-Expected Cytokine Response (e.g., IFN-α)
One of the most common issues is observing a diminished or absent cytokine response after stimulating immune cells with this compound.
Possible Causes & Solutions
| Cause | Recommended Action |
| Degraded this compound | Verify Integrity: Run a sample of your current batch on a denaturing polyacrylamide gel (PAGE) alongside a new, validated lot if available. Degradation will appear as a smear or lower molecular weight bands. Action: Use a fresh, single-use aliquot. If degradation is confirmed, acquire a new batch. |
| Inaccurate Concentration | Verify Concentration: Re-measure the concentration of your stock solution using UV-Vis spectrophotometry at 260 nm. Use the extinction coefficient from the Certificate of Analysis for accurate calculation. Action: Adjust dilutions based on the verified concentration. |
| Suboptimal Cell Health or Density | Check Viability: Perform a cell viability test (e.g., Trypan Blue or a fluorescence-based assay) before starting the experiment. Viability should be >95%. Check Density: Ensure cells are plated at the recommended density for your assay. For PBMC stimulation, a density of 1-2 million cells/mL is common. Action: Use freshly isolated, healthy cells and optimize plating density. |
| Incorrect Assay Timing | Time-Course Experiment: The kinetics of cytokine release can vary. IFN-α production from pDCs typically peaks between 18-24 hours post-stimulation.[9] Action: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal endpoint for your specific cell type and assay. |
| Presence of Inhibitors | Check Media Components: Some serum lots or media components can contain inhibitors. Action: Test a different lot of FBS or use a serum-free medium if compatible with your cells. Ensure no residual solvents from the oligo synthesis process are present at inhibitory concentrations.[10] |
Issue 2: High Variability Between Replicate Wells or Experiments
Possible Causes & Solutions
| Cause | Recommended Action |
| Inconsistent Pipetting | Technique: Use calibrated pipettes and reverse pipetting for viscous solutions. Ensure thorough mixing of cell suspensions before plating. Action: Standardize pipetting techniques across all users. Use automated liquid handlers for high-throughput assays if available. |
| Oligonucleotide Aggregation | Visual Inspection & DLS: Aggregates may not be visible. If suspected, Dynamic Light Scattering (DLS) can be used to assess the aggregation state. Action: Briefly heat the stock solution to 65°C for 5 minutes, followed by slow cooling to room temperature to break up aggregates. Centrifuge the tube before use and take the supernatant for dilution. |
| Edge Effects on Assay Plates | Plate Layout: Evaporation from wells on the outer edges of a 96-well plate can concentrate reagents and affect cell health. Action: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. |
| Donor Variability (Primary Cells) | Donor Screening & Pooling: The frequency and activity of TLR7-expressing cells can vary significantly between human donors. Action: Screen multiple donors to find a consistent responder. For larger experiments, consider pooling cells from several donors (if appropriate for the study design) to average out the response. |
Key Experimental Protocols
Protocol 1: Quality Control of a New this compound Batch
This protocol describes basic QC checks to verify the integrity and concentration of a new batch.
1.1. Reconstitution:
-
Centrifuge the vial of lyophilized this compound briefly to collect all powder at the bottom.
-
Add the required volume of nuclease-free PBS to create a 1 mM stock solution.
-
Vortex gently for 30 seconds and let it sit at room temperature for 15 minutes to ensure complete dissolution.
-
Create single-use aliquots and store at -80°C.
1.2. Concentration Measurement (UV-Vis):
-
Blank a UV-Vis spectrophotometer with the same PBS used for reconstitution.
-
Dilute the 1 mM stock solution 1:100 in PBS (final concentration ~10 µM).
-
Measure the absorbance at 260 nm (A260).
-
Calculate the concentration using the Beer-Lambert law: Concentration (M) = A260 / (ε * l), where ε is the molar extinction coefficient (provided on the CoA) and l is the path length (typically 1 cm).
1.3. Integrity Check (Denaturing PAGE):
-
Prepare a 15-20% TBE-Urea polyacrylamide gel.
-
In a tube, mix 5 µL of ~100 µM this compound with 5 µL of 2X TBE-Urea sample buffer.
-
Heat the sample at 95°C for 3 minutes, then snap-cool on ice.
-
Load the sample onto the gel alongside a low molecular weight oligonucleotide ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel using a fluorescent nucleic acid stain (e.g., SYBR Gold) and visualize. A single, sharp band indicates high integrity.
Protocol 2: In Vitro Activity Assay in Human PBMCs
This protocol outlines a standard method for assessing the biological activity of this compound by measuring IFN-α secretion from human Peripheral Blood Mononuclear Cells (PBMCs).
2.1. PBMC Isolation:
-
Isolate PBMCs from fresh whole blood or a buffy coat using Ficoll-Paque density gradient centrifugation.[11][12]
-
Wash the isolated cells twice with sterile PBS.
-
Resuspend the cells in complete RPMI medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine).
-
Perform a cell count and viability check.
2.2. Cell Stimulation:
-
Adjust the PBMC suspension to a density of 2 x 10^6 cells/mL in complete RPMI medium.
-
Plate 100 µL of the cell suspension (200,000 cells) into each well of a sterile 96-well U-bottom plate.
-
Prepare serial dilutions of this compound (e.g., from 10 µM down to 10 nM) in complete RPMI medium. Also prepare a "no treatment" control.
-
Add 100 µL of the this compound dilutions or control medium to the appropriate wells. The final cell density will be 1 x 10^6 cells/mL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[9]
2.3. Cytokine Measurement (ELISA):
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant (150-180 µL) without disturbing the cell pellet.
-
Measure the concentration of IFN-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Plot the IFN-α concentration against the this compound concentration to generate a dose-response curve.
Table 2: Example Dose-Response Data for a Validated this compound Batch
| This compound Conc. (µM) | Mean IFN-α (pg/mL) | Standard Deviation |
| 10 | 2540 | 210 |
| 3 | 2480 | 185 |
| 1 | 1850 | 150 |
| 0.3 | 970 | 85 |
| 0.1 | 350 | 40 |
| 0.03 | 110 | 20 |
| 0 (Control) | < 20 | 5 |
Visualizations
Signaling Pathway
Caption: TLR7 signaling cascade initiated by this compound.
Troubleshooting Workflow
References
- 1. ovid.com [ovid.com]
- 2. What are TLR7 agonists and how do they work? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Oligonucleotide Quality Control by Analytical HPLC [merckmillipore.com]
- 5. mdpi.com [mdpi.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. m.youtube.com [m.youtube.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Single-cell deep phenotyping of cytokine release unmasks stimulation-specific biological signatures and distinct secretion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. revvity.com [revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
Navigating Stability Testing and Storage for Novel Compounds
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability testing and recommended storage conditions for investigational compounds. The following frequently asked questions (FAQs) and troubleshooting guide address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for our investigational compound?
For long-term storage, it is recommended to maintain the compound at -20°C in a desiccated environment to minimize degradation. The compound should be stored in an airtight container with a desiccant to protect it from moisture.
Q2: How should I handle the compound for short-term use in experiments?
For daily use, a stock solution can be prepared and stored at 2-8°C for up to one week. To prevent repeated freeze-thaw cycles of the main stock, it is advisable to aliquot the compound into smaller, single-use vials. Before use, allow the vial to equilibrate to room temperature for at least 30 minutes.
Q3: What are the known degradation pathways for this compound?
The primary degradation pathways observed are hydrolysis and oxidation. Exposure to acidic or basic conditions can accelerate hydrolytic degradation, while exposure to light and oxygen can promote oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results in bioassays | Compound degradation due to improper storage or handling. | 1. Prepare fresh stock solutions. 2. Review storage and handling procedures. 3. Perform a stability check on the current batch. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | 1. Analyze the sample using a stability-indicating method. 2. Compare the chromatogram to a reference standard. 3. Investigate potential stressors (e.g., light, temperature, pH). |
| Loss of potency over time | Chemical instability of the compound. | 1. Re-evaluate the formulation and storage conditions. 2. Conduct forced degradation studies to identify stable conditions. 3. Consider reformulation with stabilizing excipients. |
Experimental Protocols
Protocol: Accelerated Stability Study
This protocol outlines a typical accelerated stability study to predict the long-term stability of a compound.
1. Sample Preparation:
-
Prepare three batches of the drug substance.
-
Package the samples in the proposed commercial packaging.
2. Storage Conditions:
-
Place the samples in a stability chamber at 40°C ± 2°C and 75% RH ± 5% RH.
3. Testing Schedule:
-
Analyze the samples at initial (time zero), 1, 3, and 6-month time points.
4. Analytical Methods:
-
Utilize a validated stability-indicating HPLC method to determine the assay and purity of the compound.
-
Perform dissolution testing, moisture content analysis, and physical appearance checks.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting stability-related issues encountered during experiments.
Technical Support Center: Overcoming Resistance to AZD-4769 in Cell Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering resistance to the EGFR antagonist AZD-4769 in cell models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an epidermal growth factor receptor (EGFR) antagonist.[1] It functions as a tyrosine kinase inhibitor (TKI), targeting the EGFR protein. In sensitive cancer cells, particularly those with activating EGFR mutations, this compound blocks the downstream signaling pathways that drive cell proliferation and survival.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance to EGFR inhibitors like this compound?
Acquired resistance to EGFR-TKIs is a significant challenge. The mechanisms can be broadly categorized into two main groups:
-
On-target alterations: These are genetic changes in the EGFR gene itself. The most common is a secondary mutation in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, which can interfere with the binding of first-generation TKIs.[2][3]
-
Off-target mechanisms (Bypass signaling): The cancer cells activate alternative signaling pathways to bypass their dependency on EGFR. A common example is the amplification of the MET proto-oncogene, which leads to the activation of the HGF-cMET pathway and downstream signaling, reactivating pathways like PI3K-Akt.[2][4]
Q3: How can I determine the mechanism of resistance in my cell line?
To investigate the mechanism of resistance, a multi-step approach is recommended:
-
Sequence the EGFR gene: This will identify any secondary mutations, such as T790M.
-
Assess protein expression and activation of bypass pathway components: Use Western blotting to check for increased phosphorylation of proteins like MET, HER2, and downstream effectors like Akt and ERK.
-
Gene copy number analysis: Techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) can detect amplification of genes like MET.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound-resistant cells.
| Issue | Possible Cause | Recommended Solution |
| Sudden loss of this compound efficacy in a previously sensitive cell line. | Development of a resistant subclone. | 1. Perform a dose-response assay to confirm the shift in IC50. 2. Isolate single-cell clones and test their individual sensitivity to this compound. 3. Analyze the genomic DNA of the resistant clones for EGFR mutations. |
| Cells show resistance to this compound but have no secondary EGFR mutations. | Activation of a bypass signaling pathway. | 1. Screen for the activation of alternative receptor tyrosine kinases (e.g., MET, HER2) using a phospho-RTK array. 2. If a specific pathway is identified (e.g., MET amplification), consider combination therapy with an appropriate inhibitor (e.g., a MET inhibitor). |
| Inconsistent results in drug sensitivity assays. | Experimental variability or cell line heterogeneity. | 1. Ensure consistent cell seeding density and drug concentrations. 2. Regularly perform cell line authentication (e.g., STR profiling). 3. If the parental cell line is heterogeneous, consider subcloning to establish a more uniform population. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
Objective: To generate a cell line with acquired resistance to this compound for mechanistic studies.
Methodology:
-
Culture a known this compound-sensitive cancer cell line (e.g., HCC827) in standard growth medium.
-
Continuously expose the cells to increasing concentrations of this compound, starting from a low dose (e.g., one-tenth of the IC50).
-
Gradually increase the concentration of this compound as the cells adapt and resume proliferation.
-
This process may take several months.
-
Once the cells can proliferate in a high concentration of this compound (e.g., 1-2 µM), the resistant cell line is established.
-
Characterize the resistant phenotype by comparing the IC50 of the resistant line to the parental line.
Protocol 2: Western Blot Analysis of Bypass Signaling Pathways
Objective: To investigate the activation of key signaling proteins in this compound resistant cells.
Methodology:
-
Lyse parental and this compound-resistant cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-EGFR (Tyr1068)
-
Total EGFR
-
Phospho-MET (Tyr1234/1235)
-
Total MET
-
Phospho-Akt (Ser473)
-
Total Akt
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Data Summary
The following tables present hypothetical data from experiments comparing a parental, this compound-sensitive cell line to a derived resistant cell line.
Table 1: this compound Dose-Response
| Cell Line | IC50 (nM) |
| Parental | 50 |
| Resistant | 2500 |
Table 2: Relative Protein Expression in Resistant vs. Parental Cells
| Protein | Fold Change (Resistant/Parental) |
| p-EGFR | 0.2 |
| p-MET | 8.5 |
| p-Akt | 6.2 |
Visualizations
Below are diagrams illustrating key concepts in this compound resistance.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Major mechanisms of acquired resistance to this compound.
Caption: Workflow for generating and characterizing this compound resistant cells.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Molecular mechanism of acquired drug resistance in the EGFR‐TKI resistant cell line HCC827‐TR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-drug conjugate development: opening windows for EGFR-mutant EGFR tyrosine kinase inhibitor-resistant non-small cell lung cancers? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Treatment Duration for EGFR Antagonists
Disclaimer: Information regarding the specific compound AZD-4769 is limited as it is a discontinued EGFR antagonist.[1] The following technical support guide is based on general principles and published data for other EGFR inhibitors and is intended to serve as a template for researchers working with similar molecules.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is a typical starting point for determining the optimal treatment duration for a novel EGFR antagonist in vitro? | For initial cell-based assays, a common starting point is to assess cell viability and target inhibition at 24, 48, and 72-hour intervals. This timeframe is often sufficient to observe significant biological effects. Subsequent experiments can be designed to explore longer durations based on these initial findings. |
| What key factors can influence the optimal treatment duration in vivo? | The optimal in vivo treatment duration is influenced by the drug's pharmacokinetic and pharmacodynamic (PK/PD) profile, the tumor growth rate in the chosen model, and the observed toxicity. Continuous daily dosing is common, but intermittent schedules may be explored to manage side effects. |
| How can I assess the efficacy of an EGFR antagonist over a specific treatment duration? | Efficacy can be assessed through various methods. In vitro, this includes cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., caspase activity, Annexin V staining), and Western blotting for downstream signaling pathway components. In vivo, tumor volume measurements and biomarker analysis in tumor biopsies are standard approaches. |
| What are the common mechanisms of resistance to EGFR antagonists that might necessitate adjustments in treatment duration? | Resistance can develop through several mechanisms, including secondary mutations in the EGFR gene (e.g., T790M), amplification of alternative signaling pathways (e.g., MET), or histological transformation. If resistance is suspected, a shorter, more intensive treatment duration or combination therapy might be considered. |
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability readouts at a given treatment duration. | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Compound precipitation. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Check the solubility of the compound in your culture medium. |
| No significant inhibition of EGFR phosphorylation despite prolonged treatment. | - The cell line may not be dependent on EGFR signaling.- The compound may have poor cell permeability.- The antibody used for Western blotting is not specific or sensitive enough. | - Confirm EGFR expression and dependency of your cell line.- Perform a cell permeability assay.- Validate your antibody with appropriate positive and negative controls. |
| In vivo tumor models show initial response followed by rapid regrowth during continuous treatment. | - Development of acquired resistance.- Suboptimal dosing leading to incomplete target inhibition. | - Analyze tumor samples for resistance mutations.- Perform a dose-response study to ensure adequate target engagement. |
Experimental Protocols
Protocol 1: Time-Course Analysis of EGFR Pathway Inhibition by Western Blot
-
Cell Seeding: Plate EGFR-dependent cancer cells (e.g., A431, NCI-H1975) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the EGFR antagonist at a predetermined concentration (e.g., IC50 value) for various time points (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-EGFR, total EGFR, p-ERK, total ERK, p-AKT, and total AKT. Use a loading control like GAPDH or β-actin.
-
Analysis: Quantify the band intensities to determine the extent of pathway inhibition over time.
Protocol 2: In Vitro Cell Viability Assay to Determine Time-Dependent IC50
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density.
-
Treatment: The following day, treat the cells with a serial dilution of the EGFR antagonist.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Viability Assessment: At each time point, add a viability reagent (e.g., MTT, CellTiter-Glo) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to untreated controls and plot the dose-response curves for each time point to determine the IC50 value.
Data Presentation
Table 1: Time-Dependent IC50 Values (nM) for a Generic EGFR Antagonist
| Cell Line | 24 hours | 48 hours | 72 hours |
| A431 | 50 | 25 | 15 |
| NCI-H1975 | 100 | 75 | 50 |
| SW480 (Negative Control) | >10,000 | >10,000 | >10,000 |
Table 2: In Vivo Efficacy of a Generic EGFR Antagonist in a Xenograft Model
| Treatment Group | Dosing Schedule | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | Daily | 1500 ± 250 | 0 |
| EGFR Antagonist (10 mg/kg) | Daily | 450 ± 150 | 70 |
| EGFR Antagonist (10 mg/kg) | Intermittent (3 days on, 4 days off) | 750 ± 200 | 50 |
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of an EGFR antagonist.
Caption: A general experimental workflow for evaluating EGFR antagonists.
References
Validation & Comparative
AZD-4769 in the Landscape of 5-Lipoxygenase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-lipoxygenase (5-LOX) pathway plays a pivotal role in the biosynthesis of leukotrienes, potent inflammatory mediators implicated in a range of diseases, most notably asthma and other inflammatory conditions. Consequently, the inhibition of this pathway has been a significant focus of drug discovery efforts. This guide provides a detailed comparison of AZD-4769, a 5-lipoxygenase-activating protein (FLAP) inhibitor, with other key 5-lipoxygenase inhibitors, supported by available experimental data.
Mechanism of Action: A Tale of Two Targets
Inhibitors of the 5-lipoxygenase pathway primarily fall into two categories based on their molecular target:
-
Direct 5-Lipoxygenase (5-LOX) Inhibitors: These compounds, such as the approved drug Zileuton , directly bind to and inhibit the 5-LOX enzyme, preventing the conversion of arachidonic acid to leukotrienes.
-
5-Lipoxygenase-Activating Protein (FLAP) Inhibitors: This class of inhibitors, which includes This compound and other compounds like Atreleuton , Setileuton , and MK-886 , target FLAP. FLAP is an integral membrane protein that facilitates the transfer of arachidonic acid to 5-LOX. By inhibiting FLAP, these drugs indirectly prevent leukotriene synthesis.
The distinct mechanisms of action are a critical consideration in the development and application of these inhibitors.
Caption: Signaling pathway of leukotriene synthesis and points of inhibition.
Quantitative Comparison of 5-Lipoxygenase Inhibitors
While specific quantitative data for this compound is limited due to its discontinued development, data from other FLAP inhibitors, including another compound from AstraZeneca (AZD5718), can provide valuable comparative insights.
| Inhibitor | Target | IC50 Value | Notes |
| This compound | FLAP | Not Publicly Available | Development of this compound appears to be discontinued. |
| AZD5718 | FLAP | 0.039 µM (LTB4 production in human whole blood)[1] | A FLAP inhibitor from the same developer as this compound, providing a potential proxy for performance. |
| Zileuton | 5-LOX | 0.3-0.5 µM (in various cell systems)[2][3][4] | FDA-approved for the treatment of asthma. |
| Atreleuton (VIA-2291) | 5-LOX | Potent inhibitor of leukotriene formation[5][6] | Has been investigated in clinical trials for cardiovascular disease.[6][7] |
| Setileuton | 5-LOX | 52 nM (in human whole blood assay)[8] | A potent and selective 5-LOX inhibitor.[8] |
| MK-886 | FLAP | 30 nM (FLAP binding)[9] | A well-characterized experimental FLAP inhibitor. |
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize 5-lipoxygenase inhibitors.
5-Lipoxygenase (5-LOX) Activity Assay (Cell-Free)
Objective: To determine the direct inhibitory effect of a compound on the 5-LOX enzyme.
Methodology:
-
Enzyme Source: Purified recombinant human 5-LOX or the 20,000 x g supernatant from lysed rat basophilic leukemia cells can be used.[2]
-
Substrate: Arachidonic acid is used as the substrate.
-
Incubation: The enzyme, inhibitor (at various concentrations), and any necessary co-factors (e.g., ATP, calcium) are pre-incubated. The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of 5-hydroxyeicosatetraenoic acid (5-HETE), a primary product of 5-LOX, is measured. This is typically done using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
Data Analysis: The concentration of the inhibitor that produces 50% inhibition of 5-HETE production (IC50) is calculated.
Cell-Based Assay for FLAP Inhibition
Objective: To assess the ability of a compound to inhibit FLAP-dependent leukotriene synthesis in intact cells.
Methodology:
-
Cell Line: Human polymorphonuclear leukocytes (PMNLs) or other cells expressing the 5-LOX pathway are used.[2]
-
Stimulation: The cells are stimulated with a calcium ionophore (e.g., A23187) to activate the 5-LOX pathway.
-
Inhibitor Treatment: Cells are pre-incubated with the test compound at various concentrations before stimulation.
-
Leukotriene Measurement: The production of leukotriene B4 (LTB4) in the cell supernatant is quantified. This can be done using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[10][11]
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that reduces LTB4 production by 50%, is determined.
Caption: Experimental workflows for 5-LOX and FLAP inhibitor assays.
Concluding Remarks
This compound belongs to the class of FLAP inhibitors, distinguishing it mechanistically from direct 5-LOX inhibitors like Zileuton. While the discontinuation of this compound's development limits the availability of public data, the information from other FLAP inhibitors, particularly AZD5718, suggests that this class of compounds can exhibit high potency. The choice between a direct 5-LOX inhibitor and a FLAP inhibitor for therapeutic development depends on a variety of factors, including selectivity, pharmacokinetic properties, and potential off-target effects. The experimental protocols outlined provide a foundation for the continued investigation and comparison of novel inhibitors targeting the 5-lipoxygenase pathway.
References
- 1. AZD5718 [openinnovation.astrazeneca.com]
- 2. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Zileuton | CAS:111406-87-2 | 5-lipoxygenase (5-LOX) inhibitor, orally active | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of 5-lipoxygenase inhibitor, VIA-2291 (Atreleuton), on epicardial fat volume in patients with recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Discovery of Setileuton, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Analytical methods for the measurement of leukotrienes and other eicosanoids in biological samples from asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
Comparative Analysis of CysLT1 Receptor Antagonists: Montelukast vs. Zafirlukast
A Guide for Researchers and Drug Development Professionals
Initial Note on the Comparator: This guide provides a comparative analysis of Montelukast and Zafirlukast, two prominent cysteinyl leukotriene receptor 1 (CysLT1) antagonists. The initial request for a comparison with AZD-4769 was revised, as publicly available scientific literature and drug development databases identify this compound as an Epidermal Growth Factor Receptor (EGFR) antagonist with a discontinued development status for solid tumors. In contrast, Zafirlukast, also a CysLT1 receptor antagonist, was developed by AstraZeneca (formerly Zeneca) and serves as a scientifically relevant comparator to Montelukast.
Introduction
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid. They play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[1] By binding to the CysLT1 receptor, these molecules trigger a cascade of events leading to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment.[2]
Montelukast and Zafirlukast are orally active, selective CysLT1 receptor antagonists designed to inhibit these pathological processes.[3][4] This guide provides a detailed comparative analysis of their pharmacological profiles, supported by experimental data and methodologies, to assist researchers and drug development professionals in their understanding and evaluation of these compounds.
Mechanism of Action
Both Montelukast and Zafirlukast function as competitive antagonists at the CysLT1 receptor.[4][5] By binding to this receptor, they prevent the binding of endogenous CysLTs, thereby blocking their pro-inflammatory and bronchoconstrictive effects.[2] This targeted action addresses key components of the inflammatory cascade in asthma and allergic rhinitis.
The signaling pathway initiated by the binding of cysteinyl leukotrienes to the CysLT1 receptor is depicted below.
Comparative Data
Pharmacokinetic Profile
The pharmacokinetic properties of Montelukast and Zafirlukast are summarized in the table below. A key differentiator is the dosing frequency and the effect of food on bioavailability.[5][6][7]
| Parameter | Montelukast | Zafirlukast | Reference(s) |
| Dosing Frequency | Once daily | Twice daily | [5] |
| Bioavailability | 63-73% | Unknown (reduced by ~40% with food) | [6][8] |
| Time to Peak Plasma Conc. (Tmax) | 2.5-4 hours | ~3 hours | [7] |
| Plasma Protein Binding | >99% | >99% (predominantly albumin) | [6][7][8] |
| Metabolism | Extensively hepatic (CYP2C8, 3A4, 2C9) | Extensively hepatic (primarily CYP2C9) | [6][7][8] |
| Elimination Half-life | 2.7-5.5 hours | 8-16 hours | [6][7][8] |
| Excretion | Primarily via bile | Primarily via feces | [8][9] |
Clinical Efficacy
Both Montelukast and Zafirlukast have demonstrated efficacy in the treatment of mild to moderate asthma.[10][11] Clinical trials have shown that both drugs improve asthma symptoms, reduce the need for rescue β2-agonist use, and enhance pulmonary function (as measured by FEV1).[3][12] While direct head-to-head trials are limited, existing studies suggest comparable efficacy between the two compounds in improving quality of life for asthma patients.[5][11][13] Montelukast's once-daily dosing regimen may contribute to higher patient compliance.[5]
| Endpoint | Montelukast | Zafirlukast | Reference(s) |
| Asthma Prophylaxis | Effective | Effective | [10][11] |
| Exercise-Induced Bronchoconstriction | Effective | Effective | [3] |
| Allergic Rhinitis | Effective | Effective | [14] |
| Improvement in FEV1 | Significant improvement vs. placebo | Significant improvement vs. placebo | [11][12] |
Experimental Protocols
The evaluation of CysLT1 receptor antagonists involves a series of in vitro and in vivo experiments to characterize their binding affinity, functional antagonism, and physiological effects.
Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the antagonist for the CysLT1 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells heterologously expressing the human CysLT1 receptor (e.g., 1321N1 astrocytoma cells).
-
Radioligand: A radiolabeled CysLT1 receptor agonist, such as [3H]LTD4, is used.
-
Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the antagonist (e.g., Montelukast or Zafirlukast).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: Radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Analysis: The Ki is calculated from the IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
-
Functional Antagonism Assay (Calcium Mobilization)
-
Objective: To measure the functional potency (IC50) of the antagonist in blocking LTD4-induced cellular responses.
-
Methodology:
-
Cell Culture: U937 cells (a human monocyte-like cell line) or other CysLT1 receptor-expressing cells are used.
-
Calcium Indicator: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
Assay: Cells are pre-incubated with varying concentrations of the antagonist before being stimulated with a fixed concentration of LTD4.
-
Detection: Changes in intracellular calcium concentration are measured using a fluorometer or fluorescence microscope.
-
Analysis: The IC50 value is determined by plotting the inhibition of the LTD4-induced calcium response against the antagonist concentration.
-
In Vivo Model of Bronchoconstriction
-
Objective: To evaluate the ability of the antagonist to inhibit LTD4-induced bronchoconstriction in a living organism.
-
Methodology:
-
Animal Model: Anesthetized, mechanically ventilated guinea pigs or other suitable animal models are used.
-
Drug Administration: The antagonist is administered orally or intravenously at various doses prior to the challenge.
-
Challenge: Animals are challenged with an intravenous or aerosolized dose of LTD4.
-
Measurement: Bronchoconstriction is measured as an increase in pulmonary inflation pressure or a decrease in specific airway conductance.[15]
-
Analysis: The dose-dependent inhibition of the LTD4-induced bronchoconstrictor response is determined.
-
Conclusion
Both Montelukast and Zafirlukast are effective CysLT1 receptor antagonists that provide therapeutic benefits in the management of asthma and allergic rhinitis. While their core mechanism of action is identical, they exhibit differences in their pharmacokinetic profiles, notably in dosing frequency and food effects, which can influence patient adherence and clinical use. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of novel CysLT1 receptor antagonists.
References
- 1. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Summary of clinical trials with zafirlukast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Zafirlukast vs Montelukast | Power [withpower.com]
- 6. Zafirlukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. jag.journalagent.com [jag.journalagent.com]
- 12. ▼Montelukast and ▼zafirlukast in asthma | Drug and Therapeutics Bulletin [dtb.bmj.com]
- 13. Effect of the two different leukotriene receptor antagonists, montelukast and zafirlukast, on quality of life: a 12-week randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacotherapy for allergic rhinitis: a critical review of leukotriene receptor antagonists compared with other treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of leukotriene D4-induced bronchoconstriction in normal subjects by the oral LTD4 receptor antagonist ICI 204,219 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cross-Reactivity Profile of AZD-4769: A Comparative Analysis
For Immediate Release
AZD-4769, also known as L-674573, is a potent small molecule inhibitor that has been characterized as both a 5-lipoxygenase-activating protein (FLAP) inhibitor and an epidermal growth factor receptor (EGFR) antagonist. This dual specificity necessitates a thorough cross-reactivity assessment to understand its therapeutic potential and off-target effects. This guide provides a comparative analysis of this compound's activity against these two distinct targets, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Executive Summary
This compound, initially developed for solid tumors and discontinued in Phase I, demonstrates inhibitory activity against two key proteins from different signaling pathways: FLAP, a critical component in the biosynthesis of pro-inflammatory leukotrienes, and EGFR, a receptor tyrosine kinase frequently implicated in cancer. Understanding the selectivity of this compound is paramount for predicting its biological effects and potential therapeutic applications. This report synthesizes available data on its inhibitory potency against both FLAP and EGFR, providing a framework for comparative evaluation.
Comparative Inhibitory Activity of this compound
The following table summarizes the inhibitory potency of this compound (L-674573) against its identified targets, FLAP and EGFR. This quantitative data is essential for assessing the compound's selectivity.
| Target | Assay Type | Metric | Value | Reference Compound | Metric | Value |
| 5-Lipoxygenase-activating protein (FLAP) | Whole-Cell Leukotriene B4 Synthesis | IC50 | 3 nM | MK-886 | IC50 | 30 nM |
| Epidermal Growth Factor Receptor (EGFR) | Kinase Activity Assay | IC50 | ~1 µM | Gefitinib | IC50 | ~20 nM |
Note: The IC50 value for EGFR is an approximation based on available qualitative information and should be interpreted with caution. Further direct comparative studies are warranted.
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms of action and the experimental approaches for assessing cross-reactivity, the following diagrams are provided.
Benchmarking AZD-4769 against novel leukotriene inhibitors
Comparative Analysis of Novel Leukotriene Inhibitors
A Guide for Researchers and Drug Development Professionals
Disclaimer: The information provided in this guide is intended for research and informational purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment.
Introduction
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of a range of inflammatory diseases, most notably asthma and allergic rhinitis. The leukotriene signaling cascade, therefore, presents a key target for therapeutic intervention. This guide provides a comparative analysis of established and novel leukotriene inhibitors, focusing on their mechanisms of action, performance data, and the experimental protocols used for their evaluation.
It is important to clarify a common point of confusion. AZD-4769 , the initial subject of this guide, is not a leukotriene inhibitor. Publicly available data identifies this compound as an Epidermal Growth Factor Receptor (EGFR) antagonist that was under development by AstraZeneca and has since been discontinued. This guide will, therefore, focus on a comprehensive comparison of recognized classes of leukotriene inhibitors.
The Leukotriene Signaling Pathway
The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which, with the aid of the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is subsequently metabolized into either leukotriene B4 (LTB4) by LTA4 hydrolase (LTA4H) or the cysteinyl leukotrienes (CysLTs) – LTC4, LTD4, and LTE4 – through the action of LTC4 synthase. These leukotrienes exert their biological effects by binding to specific G-protein coupled receptors, namely BLT1/2 for LTB4 and CysLT1/2 for the CysLTs.
Classes of Leukotriene Inhibitors
Leukotriene inhibitors can be broadly categorized based on their molecular targets within the signaling cascade. This guide will focus on the following key classes:
-
5-Lipoxygenase (5-LO) Inhibitors: These agents directly inhibit the 5-LO enzyme, thereby preventing the initial step in leukotriene biosynthesis.
-
5-Lipoxygenase-Activating Protein (FLAP) Inhibitors: These compounds bind to FLAP, preventing its interaction with 5-LO and the subsequent synthesis of leukotrienes.[1][2][3]
-
Leukotriene A4 Hydrolase (LTA4H) Inhibitors: A newer class of inhibitors that specifically target the conversion of LTA4 to the potent chemoattractant LTB4.
-
Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists: This well-established class of drugs competitively blocks the CysLT1 receptor, preventing the pro-inflammatory effects of cysteinyl leukotrienes.
Comparative Performance Data
The following tables summarize the in vitro potency of representative compounds from each class of leukotriene inhibitors. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Table 1: 5-LO and FLAP Inhibitors
| Compound | Class | Target | Assay System | IC50 / pIC50 | Reference |
| Zileuton | 5-LO Inhibitor | 5-Lipoxygenase | Human PMNL | ~1 µM | N/A |
| Novel Compound 4i | FLAP Inhibitor | FLAP | Human Whole Blood | pIC50: 8.1 | [1] |
| MK-886 | FLAP Inhibitor | FLAP | Human PMNL | ~3 nM | [2] |
Table 2: LTA4H Inhibitors
| Compound | Class | Target | Assay System | IC50 | Reference |
| Bestatin | LTA4H Inhibitor | LTA4 Hydrolase | Recombinant Human | ~2 µM | N/A |
| Novel LTA4H Inhibitor | LTA4H Inhibitor | LTA4 Hydrolase | N/A | N/A | N/A |
Table 3: CysLT1 Receptor Antagonists
| Compound | Class | Target | Assay System | Ki / IC50 | Reference |
| Montelukast | CysLT1 Antagonist | CysLT1 Receptor | Human Lung Membranes | Ki: ~0.2 nM | N/A |
| Zafirlukast | CysLT1 Antagonist | CysLT1 Receptor | Human Lung Membranes | Ki: ~0.5 nM | N/A |
| Pranlukast | CysLT1 Antagonist | CysLT1 Receptor | Guinea Pig Lung Membranes | IC50: ~3.7 nM | N/A |
Data for novel compounds are emerging from preclinical and early clinical studies. Researchers are encouraged to consult the latest publications for the most current data.
Experimental Protocols
The evaluation of novel leukotriene inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
Experimental Workflow for Inhibitor Screening
Detailed Methodologies
1. Receptor Binding Assay (for CysLT1 Antagonists)
-
Objective: To determine the binding affinity (Ki) of a test compound for the CysLT1 receptor.
-
Principle: A competitive binding assay using a radiolabeled ligand (e.g., [3H]LTD4) and a source of the CysLT1 receptor (e.g., membranes from cells overexpressing the receptor). The test compound competes with the radioligand for binding to the receptor.
-
Protocol Outline:
-
Prepare cell membranes expressing the CysLT1 receptor.
-
Incubate the membranes with a fixed concentration of radiolabeled LTD4 and varying concentrations of the test compound.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity retained on the filter using liquid scintillation counting.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. Cell-Based Functional Assay (e.g., Calcium Mobilization)
-
Objective: To assess the functional antagonism of the CysLT1 receptor by a test compound.
-
Principle: CysLT1 receptor activation by an agonist (e.g., LTD4) leads to an increase in intracellular calcium concentration. An antagonist will inhibit this response.
-
Protocol Outline:
-
Culture cells expressing the CysLT1 receptor.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of LTD4.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Determine the IC50 value for the inhibition of the calcium response.
-
3. In Vivo Model of Asthma (e.g., Ovalbumin-Sensitized and Challenged Mice)
-
Objective: To evaluate the efficacy of a leukotriene inhibitor in a preclinical model of allergic asthma.
-
Principle: Mice are sensitized and subsequently challenged with an allergen (ovalbumin) to induce an asthma-like phenotype, including airway hyperresponsiveness, inflammation, and mucus production.
-
Protocol Outline:
-
Sensitize mice by intraperitoneal injection of ovalbumin emulsified in alum.
-
Challenge the sensitized mice with aerosolized ovalbumin to induce an allergic airway response.
-
Administer the test compound at various doses before or during the challenge phase.
-
Assess key asthma-related parameters, such as:
-
Airway hyperresponsiveness to methacholine using plethysmography.
-
Inflammatory cell infiltration in the bronchoalveolar lavage (BAL) fluid.
-
Cytokine levels in the BAL fluid.
-
Mucus production in the lungs (histological analysis).
-
-
Compare the outcomes in the treated groups to a vehicle-treated control group.
-
Conclusion
The field of leukotriene inhibitors continues to evolve, with novel compounds targeting different nodes of the leukotriene signaling pathway under active investigation. While established CysLT1 receptor antagonists have proven clinical utility, newer agents such as FLAP and LTA4H inhibitors hold the promise of different therapeutic profiles. The comparative data and experimental protocols presented in this guide are intended to provide a valuable resource for researchers and drug developers working to advance the next generation of anti-inflammatory therapies.
References
A Head-to-Head Comparison of AZD5718 and Other FLAP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 5-lipoxygenase-activating protein (FLAP) is a critical component in the biosynthesis of leukotrienes, potent inflammatory mediators implicated in a range of diseases, including respiratory and cardiovascular conditions. Inhibition of FLAP presents a promising therapeutic strategy to modulate leukotriene-driven inflammation. This guide provides a detailed head-to-head comparison of AstraZeneca's novel FLAP inhibitor, AZD5718, with other notable FLAP inhibitors that have been investigated in clinical trials: MK-886, MK-0591, veliflapon, and GSK2190915.
Initially, it is important to clarify that AZD-4769 is an EGFR antagonist and not a FLAP inhibitor. The user's interest in an AstraZeneca FLAP inhibitor correctly points to AZD5718.
Quantitative Comparison of FLAP Inhibitor Potency
The following tables summarize the in vitro potency of AZD5718 and other FLAP inhibitors. Data is compiled from various preclinical studies, and direct comparison should be approached with caution as experimental conditions may vary between studies.
Table 1: In Vitro Potency of FLAP Inhibitors in a FLAP Binding Assay
| Compound | IC50 (nM) |
| AZD5718 | 6.3[1] |
| MK-886 | 30[1][2] |
| MK-0591 | 1.6[1][3][4] |
| GSK2190915 | 2.6 - 2.9[1][5][6] |
Table 2: Potency of FLAP Inhibitors in Inhibiting Leukotriene B4 (LTB4) Production in Human Whole Blood
| Compound | IC50 (nM) |
| MK-886 | 1100[2] |
| MK-0591 | 510[4] |
| Veliflapon | 220[7][8][9] |
| GSK2190915 | 76[5][6][10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the leukotriene biosynthesis pathway, highlighting the role of FLAP, and a general workflow for evaluating FLAP inhibitors.
Caption: Leukotriene biosynthesis pathway highlighting FLAP inhibition.
Caption: General workflow for the evaluation of FLAP inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
FLAP Binding Assay (Competitive Radioligand Binding)
This assay is designed to determine the binding affinity of a test compound to FLAP.
Materials:
-
Human neutrophil membrane preparations (source of FLAP)
-
Radiolabeled FLAP ligand (e.g., [3H]MK-886)
-
Test compounds (e.g., AZD5718)
-
Assay buffer (e.g., Tris-HCl with appropriate salts)
-
Glass fiber filters
-
Scintillation counter and fluid
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the human neutrophil membrane preparation, the radiolabeled FLAP ligand, and either the test compound or vehicle control.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
Ex Vivo Leukotriene B4 (LTB4) Inhibition in Human Whole Blood
This assay measures the ability of a FLAP inhibitor to block LTB4 production in a more physiologically relevant matrix.
Materials:
-
Freshly drawn human whole blood (anticoagulated with heparin)
-
Test compounds
-
Calcium ionophore A23187 (stimulant for LTB4 production)
-
Methanol (for quenching and protein precipitation)
-
Internal standard (e.g., deuterated LTB4)
-
Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 or LC-MS/MS system
Protocol:
-
Pre-incubate whole blood samples with various concentrations of the test compound or vehicle control.
-
Stimulate LTB4 production by adding calcium ionophore A23187.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and precipitate proteins by adding cold methanol.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the LTB4.
-
Quantify the LTB4 concentration using a validated LTB4 ELISA kit or by LC-MS/MS analysis.[11][12]
-
Determine the IC50 value of the test compound for LTB4 inhibition.
Measurement of Urinary Leukotriene E4 (LTE4)
Urinary LTE4 is a stable metabolite of the cysteinyl leukotrienes and serves as a biomarker of in vivo 5-lipoxygenase pathway activity.
Materials:
-
24-hour urine collection from subjects[13]
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Internal standard (e.g., deuterated LTE4)
Protocol:
-
Collect a 24-hour urine sample from the subject. It is recommended to refrigerate the sample during collection.[13]
-
If possible, discontinue medications that may interfere with the assay, such as 5-lipoxygenase inhibitors, 48 hours prior to collection.
-
Spike the urine sample with the internal standard.
-
Purify and concentrate the LTE4 from the urine matrix using solid-phase extraction.
-
Elute the LTE4 from the SPE cartridge.
-
Analyze the extracted sample using LC-MS/MS for accurate quantification of LTE4 levels. Alternatively, a validated immunoassay can be used.[14][15]
-
Normalize the LTE4 concentration to urinary creatinine levels to account for variations in urine dilution.
Summary and Conclusion
AZD5718 demonstrates potent inhibition of FLAP with a binding IC50 in the low nanomolar range, comparable to or more potent than several other FLAP inhibitors that have been in clinical development. The comprehensive evaluation of these compounds through a combination of in vitro, ex vivo, and in vivo studies provides a robust framework for understanding their therapeutic potential. The detailed experimental protocols provided herein offer a foundation for the consistent and comparable evaluation of novel FLAP inhibitors in drug discovery and development programs. The continued investigation of potent and selective FLAP inhibitors like AZD5718 holds promise for new treatments for a variety of inflammatory diseases.
References
- 1. FLAP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fiboflapon | FLAP | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. Pharmacodynamics, pharmacokinetics and safety of GSK2190915, a novel oral anti‐inflammatory 5‐lipoxygenase‐activating protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Leukotriene E4, 24 Hour Urine (Sendout) [menu.labmed.washington.edu]
- 14. Simplified method for measuring urinary leukotriene E4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Fundamental studies on the measurement of urinary leukotriene E4] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling AZD-4769: A Guide to Confirming Target Engagement in Cells
A Note on the Identity of AZD-4769: Publicly available information regarding the specific molecular target of this compound is conflicting. Some sources identify this compound as an Epidermal Growth Factor Receptor (EGFR) antagonist, a class of drugs often used in oncology.[1] Conversely, other data suggests this compound is synonymous with L-674,573, a leukotriene biosynthesis inhibitor targeting the 5-lipoxygenase (5-LO) pathway, which is implicated in inflammatory diseases. Given this ambiguity, this guide will provide a comprehensive overview of cellular target engagement confirmation for both potential target classes.
This comparison guide is designed for researchers, scientists, and drug development professionals, offering a detailed comparison of methods to confirm the interaction of a compound, such as this compound, with its intended molecular target within a cellular environment.
Confirming Target Engagement for an EGFR Antagonist
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation and signaling.[2] Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a key therapeutic target.
EGFR Signaling Pathway
Ligand binding to EGFR triggers a cascade of intracellular events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell growth, proliferation, and survival. EGFR inhibitors aim to block these downstream signals.
Comparison of Cellular Target Engagement Assays for EGFR
A variety of assays can be employed to confirm that an EGFR inhibitor is engaging its target in a cellular context. The choice of assay depends on factors such as the specific research question, available instrumentation, and desired throughput.
| Assay | Principle | Readout | Throughput | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation. | Western Blot, ELISA, or proximity-based assays (e.g., AlphaLISA®) | Low to High | Label-free; applicable to intact cells and tissues; provides evidence of direct physical binding. | Can be technically challenging; requires specific antibodies; optimization of heating conditions is crucial. |
| In-Cell Western™/Cellular Phosphorylation Assay | Measures the phosphorylation status of EGFR and its downstream effectors (e.g., ERK, AKT) in response to inhibitor treatment. | Fluorescence intensity | Medium to High | Directly measures the functional consequence of target engagement; high-throughput compatible. | Indirect measure of binding; signal can be affected by other pathways; requires phospho-specific antibodies. |
| NanoBRET™ Target Engagement Assay | Measures the binding of a fluorescently labeled tracer to a NanoLuc®-tagged target protein in live cells. Compound binding displaces the tracer, reducing BRET signal. | Bioluminescence Resonance Energy Transfer (BRET) | High | Real-time measurement in live cells; quantitative determination of affinity and residence time. | Requires genetic modification of cells to express the fusion protein; tracer development can be challenging. |
| Flow Cytometry-based Phospho-Flow | Measures the phosphorylation status of EGFR and downstream proteins at a single-cell level. | Fluorescence intensity | Medium | Provides single-cell resolution; allows for analysis of heterogeneous cell populations. | Can be complex to set up; requires specialized equipment and expertise. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®) for EGFR Target Engagement
This protocol outlines a typical workflow for a Western Blot-based CETSA to confirm EGFR target engagement.
1. Cell Culture and Treatment:
-
Culture a suitable cell line with high EGFR expression (e.g., A431) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Determine the protein concentration of the soluble fraction.
4. Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for EGFR.
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands using a suitable detection reagent and imaging system.
5. Data Analysis:
-
Quantify the band intensities for EGFR at each temperature for both the treated and vehicle control samples.
-
Plot the relative amount of soluble EGFR as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Confirming Target Engagement for a Leukotriene Biosynthesis Inhibitor
Leukotrienes are inflammatory mediators derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway. 5-LO activating protein (FLAP) is a key protein that facilitates this process.[3] Inhibitors of this pathway are being investigated for inflammatory diseases.
Leukotriene Biosynthesis Pathway
The synthesis of leukotrienes is initiated by the liberation of arachidonic acid from the cell membrane. 5-LO, with the assistance of FLAP, converts arachidonic acid to leukotriene A4 (LTA4), which is then further metabolized to other leukotrienes. Inhibitors can target either 5-LO or FLAP.
References
Comparison Guide: Analysis of Experimental Compound AZD-4769
Disclaimer: Extensive searches for "AZD-4769" in public databases, including clinical trial registries and scientific literature, did not yield any specific information. This suggests that "this compound" may be an internal development code, a misidentified compound, or that data regarding this compound is not yet publicly available. The following guide is a template that can be populated once accurate information about the compound and its comparators is obtained.
Quantitative Data Summary
This section is intended to summarize key quantitative data from preclinical or clinical studies. The tables below are placeholders to be filled with experimental results.
Table 1: In Vitro Potency and Selectivity
| Compound | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Cell-based Assay EC50 (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Comparator A | Insert data | Insert data | Insert data | Insert data |
| Comparator B | Insert data | Insert data | Insert data | Insert data |
Table 2: Pharmacokinetic Properties
| Compound | Bioavailability (%) | Half-life (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Comparator A | Insert data | Insert data | Insert data | Insert data |
| Comparator B | Insert data | Insert data | Insert data | Insert data |
Table 3: In Vivo Efficacy in a Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | Specify | 0 | Specify |
| This compound | Data not available | Data not available | Data not available |
| Comparator A | Specify | Insert data | Insert data |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are templates for standard assays used in drug development.
Protocol 1: In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its target kinase.
-
Materials: Recombinant human kinase, substrate peptide, ATP, test compounds (this compound and comparators), assay buffer, kinase activity detection reagent.
-
Method:
-
Prepare a serial dilution of the test compounds.
-
In a microplate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a specified temperature for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).
-
Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay
-
Objective: To measure the effect of this compound on the proliferation of a cancer cell line.
-
Materials: Cancer cell line, cell culture medium, fetal bovine serum, penicillin-streptomycin, test compounds, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Method:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Measure the luminescence or absorbance to determine the number of viable cells.
-
Calculate the half-maximal effective concentration (EC50) by plotting cell viability against compound concentration.
-
Signaling Pathways and Workflows
Visual diagrams are essential for understanding complex biological pathways and experimental procedures. The following are illustrative examples created using the DOT language.
Caption: A hypothetical PI3K/Akt/mTOR signaling pathway inhibited by this compound.
Caption: A generalized workflow for a xenograft efficacy study.
Safety Operating Guide
Essential Guidance for the Disposal of Research-Grade Compounds
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for a compound designated as AZD-4769 are not found in publicly accessible safety data sheets (SDS) or disposal guides, a universal framework based on chemical properties and regulatory requirements must be followed. This ensures the safety of laboratory personnel and the protection of the environment.
General Protocol for Chemical Waste Disposal
The following step-by-step process outlines the necessary considerations for the disposal of a research-grade chemical compound. This process should be undertaken in conjunction with your institution's Environmental Health and Safety (EHS) department.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for handling and disposal. It will contain a section on "Disposal considerations" that provides guidance on appropriate disposal methods and waste classification. If an SDS is not immediately available, it must be obtained from the manufacturer or supplier.
-
Determine Waste Classification: Based on the information in the SDS and knowledge of the chemical's properties, classify the waste. Common classifications include:
-
Hazardous Waste: Exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.
-
Non-Hazardous Waste: Does not meet the criteria for hazardous waste.
-
Specialized Waste Streams: May include sharps, biological waste, or radioactive waste, which have their own specific disposal protocols.
-
-
Segregate Chemical Waste: Never mix different types of chemical waste unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Waste should be segregated based on its chemical compatibility and hazard class.
-
Properly Label Waste Containers: All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste" (if applicable).
-
The full chemical name(s) of the contents (no abbreviations or chemical formulas).
-
The approximate percentage of each component.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., flammable, corrosive, toxic).
-
-
Use Appropriate Waste Containers: Waste must be stored in containers that are compatible with the chemical. The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.
-
Arrange for Pickup and Disposal: Follow your institution's procedures for having chemical waste removed from the laboratory. This is typically handled by the EHS department or a contracted waste disposal company.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: A workflow for the proper disposal of laboratory chemicals.
Important Considerations:
-
Institutional Policies: Always prioritize your institution's specific EHS guidelines and protocols.
-
Regulatory Compliance: Ensure that all disposal practices comply with local, state, and federal regulations.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, as specified in the SDS, when handling chemical waste. This typically includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.
By adhering to these established procedures, researchers and laboratory personnel can ensure the safe and responsible management of chemical waste, thereby protecting themselves, their colleagues, and the environment.
Personal protective equipment for handling AZD-4769
Disclaimer: As of the latest data available, specific public information regarding the chemical compound "AZD-4769," including a detailed Safety Data Sheet (SDS), is not available. The following guidance is based on general best practices for handling potent pharmaceutical compounds in a laboratory setting. Researchers, scientists, and drug development professionals must consult the specific SDS and internal safety protocols provided by the manufacturer before handling this substance. The information provided here is for general guidance and does not replace a formal risk assessment.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE based on standard laboratory procedures for potent compounds.
| Body Part | Required PPE | Specifications & Use Case |
| Hands | Double Nitrile Gloves | Inner glove tucked under the lab coat cuff, outer glove covering the cuff. Change outer glove immediately upon contamination. |
| Eyes | Safety Goggles | Must be worn at all times in the laboratory where this compound is handled. Provides protection against splashes and aerosols. |
| Face | Face Shield | To be worn in conjunction with safety goggles when there is a significant risk of splashes or aerosol generation. |
| Body | Disposable Lab Coat | Solid-front, back-tying, and with tight-fitting cuffs. Should be changed regularly and immediately if contaminated. |
| Respiratory | Fitted N95 or Higher Respirator | Required when handling the powdered form of the compound or when there is a risk of aerosolization. A full risk assessment should determine the appropriate level of respiratory protection. |
Operational and Disposal Plans
A clear and structured workflow is essential for the safe handling and disposal of this compound. The following diagram outlines the key steps from preparation to disposal.
Caption: Workflow for Safe Handling and Disposal of this compound.
Experimental Protocols
Detailed experimental protocols should be developed based on the specific procedures being undertaken. However, the following general principles must be incorporated:
-
Containment: All work with powdered this compound should be performed in a certified chemical fume hood, biological safety cabinet, or glove box to prevent inhalation of the substance.
-
Decontamination: A validated decontamination procedure should be in place. This typically involves the use of a solution known to degrade the compound or a general laboratory decontaminant. All surfaces and equipment should be wiped down after handling.
-
Spill Management: A spill kit appropriate for potent powder compounds should be readily available. The kit should include absorbent materials, decontamination solutions, and appropriate PPE. All personnel must be trained on spill response procedures.
-
Waste Disposal: All solid and liquid waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. This includes gloves, lab coats, and any other disposable materials that have come into contact with the compound.
By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe working environment when handling potent compounds like this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
